molecular formula C7H5BrF2O B1288761 1-Bromo-2,3-difluoro-4-methoxybenzene CAS No. 406482-22-2

1-Bromo-2,3-difluoro-4-methoxybenzene

Cat. No.: B1288761
CAS No.: 406482-22-2
M. Wt: 223.01 g/mol
InChI Key: VZMFIPVRFWZDPI-UHFFFAOYSA-N
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Description

1-Bromo-2,3-difluoro-4-methoxybenzene is a useful research compound. Its molecular formula is C7H5BrF2O and its molecular weight is 223.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-2,3-difluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMFIPVRFWZDPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20616581
Record name 1-Bromo-2,3-difluoro-4-methoxybenzene
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Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406482-22-2
Record name 1-Bromo-2,3-difluoro-4-methoxybenzene
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Record name 4-Bromo-2,3-difluoroanisole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,3-difluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1-bromo-2,3-difluoro-4-methoxybenzene, a halogenated aromatic compound with potential applications in pharmaceutical and materials science research. Due to the limited availability of a direct, documented synthesis for this specific molecule, this guide outlines a robust and logical two-step approach starting from the commercially available intermediate, 2,3-difluoro-4-nitroanisole. The methodologies presented are based on well-established and reliable chemical transformations, with protocols adapted from analogous reactions reported in the scientific literature.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in two sequential steps: the reduction of a nitro group followed by a Sandmeyer reaction to introduce the bromine atom. This pathway is advantageous as it utilizes a readily available starting material and employs high-yielding and well-understood reactions.

Synthetic Pathway Start 2,3-Difluoro-4-nitroanisole Intermediate 2,3-Difluoro-4-methoxyaniline Start->Intermediate Reduction Product This compound Intermediate->Product Sandmeyer Bromination

A proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,3-Difluoro-4-methoxyaniline via Reduction of 2,3-Difluoro-4-nitroanisole

This procedure details the reduction of the nitro group of 2,3-difluoro-4-nitroanisole to an amine functionality using tin(II) chloride. This method is a classic and effective way to reduce aromatic nitro compounds.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2,3-Difluoro-4-nitroanisole189.1210.0 g52.9
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6335.8 g158.7
Concentrated Hydrochloric Acid (HCl)36.4650 mL-
Ethanol (EtOH)46.07100 mL-
Sodium hydroxide (NaOH)40.00As needed-
Ethyl acetate (EtOAc)88.11As needed-
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-difluoro-4-nitroanisole (10.0 g, 52.9 mmol) in ethanol (100 mL).

  • To this solution, add tin(II) chloride dihydrate (35.8 g, 158.7 mmol).

  • Carefully add concentrated hydrochloric acid (50 mL) portion-wise to the stirred mixture. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium hydroxide until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 2,3-difluoro-4-methoxyaniline. The product can be purified further by column chromatography if necessary.

Expected Yield: Based on similar reductions of nitroaromatic compounds, the expected yield is in the range of 85-95%.

Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol describes the conversion of the amino group of 2,3-difluoro-4-methoxyaniline to a bromo group using the Sandmeyer reaction. This reaction proceeds via a diazonium salt intermediate.[1][2][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2,3-Difluoro-4-methoxyaniline159.148.0 g50.3
48% Hydrobromic Acid (HBr)80.9140 mL-
Sodium nitrite (NaNO₂)69.003.8 g55.3
Copper(I) bromide (CuBr)143.451.4 g10.1
Water (H₂O)18.02As needed-
Diethyl ether (Et₂O)74.12As needed-
Saturated sodium bicarbonate (NaHCO₃)84.01As needed-
Anhydrous magnesium sulfate (MgSO₄)120.37As needed-

Procedure:

  • Diazotization:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2,3-difluoro-4-methoxyaniline (8.0 g, 50.3 mmol) in 48% hydrobromic acid (40 mL).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (3.8 g, 55.3 mmol) in water (10 mL).

    • Add the sodium nitrite solution dropwise to the aniline solution while maintaining the temperature between 0-5 °C. Stir vigorously during the addition.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate 500 mL flask, dissolve copper(I) bromide (1.4 g, 10.1 mmol) in 48% hydrobromic acid (20 mL).

    • Cool the CuBr solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 75 mL).

    • Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, and finally with brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Expected Yield: The Sandmeyer bromination of substituted anilines typically provides yields ranging from 60% to 80%.[4][5]

Sandmeyer Mechanism cluster_diazotization Diazotization cluster_set Single Electron Transfer cluster_halogenation Halogen Transfer Aniline Ar-NH₂ Diazonium Ar-N₂⁺ Aniline->Diazonium NaNO₂, HBr 0-5 °C Diazonium_SET Ar-N₂⁺ Aryl_Radical Ar• + N₂ Diazonium_SET->Aryl_Radical Loss of N₂ Aryl_Radical_HT Ar• Cu_I Cu(I)Br Cu_I->Diazonium_SET e⁻ transfer Cu_II Cu(II)Br₂ Cu_I_Regen Cu(I)Br Cu_II_HT Cu(II)Br₂ Product Ar-Br Aryl_Radical_HT->Product Br transfer Cu_II_HT->Cu_I_Regen Regeneration of Catalyst

Mechanism of the Sandmeyer bromination reaction.
Summary of Quantitative Data

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

StepStarting MaterialProductKey ReagentsSolventTemp. (°C)Time (h)Est. Yield (%)
12,3-Difluoro-4-nitroanisole2,3-Difluoro-4-methoxyanilineSnCl₂·2H₂O, HClEthanol80-902-385-95
22,3-Difluoro-4-methoxyanilineThis compoundNaNO₂, CuBr, HBrWater0-603-460-80

This guide provides a viable and detailed synthetic route to this compound for research and development purposes. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to 1-Bromo-2,3-difluoro-4-methoxybenzene (CAS 406482-22-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-difluoro-4-methoxybenzene is a halogenated and methoxy-substituted aromatic compound with significant potential as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom for facile cross-coupling reactions and fluorine and methoxy groups to modulate physicochemical and pharmacokinetic properties, makes it an attractive starting material for the synthesis of novel bioactive molecules.

The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[1][2] Similarly, the methoxy group can influence a molecule's conformation and hydrogen bonding capabilities, impacting its interaction with biological targets.[3][4] This guide provides a comprehensive overview of the known properties, synthetic considerations, and potential applications of this compound, serving as a valuable resource for researchers leveraging this compound in their synthetic endeavors.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 406482-22-2[5]
Molecular Formula C₇H₅BrF₂O[5]
Molecular Weight 223.01 g/mol [5]
Appearance Colorless liquid[5]
Boiling Point 203.2 °C at 760 mmHg[5]
Density 1.615 g/cm³[5]
Flash Point 91.1 °C[5]
Solubility Sparingly soluble in water[5]

Synthesis and Reactivity

Representative Synthetic Protocol: Electrophilic Bromination

This generalized protocol describes the bromination of 2,3-difluoroanisole, a likely precursor to this compound.

Materials:

  • 2,3-Difluoroanisole

  • N-Bromosuccinimide (NBS)

  • Acetic acid or other suitable solvent

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane or other suitable extraction solvent

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 2,3-difluoroanisole (1.0 equivalent) in a suitable solvent such as acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or GC-MS.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to consume any unreacted bromine.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 2,3-Difluoroanisole 2,3-Difluoroanisole Dissolution_in_Solvent Dissolve in Acetic Acid 2,3-Difluoroanisole->Dissolution_in_Solvent N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) NBS_Addition Add NBS N-Bromosuccinimide (NBS)->NBS_Addition Cooling Cool to 0-5 °C Dissolution_in_Solvent->Cooling Cooling->NBS_Addition Stirring Stir at RT NBS_Addition->Stirring Quenching Quench with NaHSO3 Stirring->Quenching Neutralization Neutralize with NaHCO3 Quenching->Neutralization Extraction Extract with DCM Neutralization->Extraction Drying Dry with MgSO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography or Distillation Evaporation->Purification Final_Product This compound Purification->Final_Product G Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cellular_Response Inhibitor Kinase Inhibitor (Derivative of title compound) Inhibitor->Receptor_Tyrosine_Kinase Inhibits

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,3-difluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 1-Bromo-2,3-difluoro-4-methoxybenzene. The information is presented to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and material science, where this compound may serve as a critical building block or intermediate. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of use for a technical audience.

Core Physical and Chemical Properties

This compound is a halogenated aromatic ether. Its chemical structure, featuring a benzene ring substituted with a bromine atom, two fluorine atoms, and a methoxy group, imparts specific physical and chemical characteristics relevant to its application in organic synthesis.

Summary of Physical Properties

The following table summarizes the key quantitative physical data available for this compound.

PropertyValue
CAS Number 406482-22-2
Chemical Formula C₇H₅BrF₂O
Molecular Weight 223.017 g/mol
Appearance Colorless liquid with a faint, sweet odor
Boiling Point 203.2 °C at 760 mmHg
Density 1.615 g/cm³
Flash Point 91.1 °C
Solubility Sparingly soluble in water

Experimental Protocols

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1][2] A common and efficient method for determining the boiling point of a small quantity of liquid is the capillary method.[2][3][4]

Materials:

  • Thiele tube or melting point apparatus with a heating block[3]

  • Thermometer

  • Capillary tubes (sealed at one end)[3][4]

  • Small test tube (fusion tube)[3]

  • Sample of the organic liquid

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Stand and clamps

Procedure:

  • A small amount of the liquid sample is placed into the fusion tube.[3]

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.[3]

  • The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • The assembly is placed in a Thiele tube containing a high-boiling point liquid (like mineral oil) or into the heating block of a melting point apparatus.[3]

  • The apparatus is heated slowly and uniformly.[3]

  • As the temperature rises, air trapped in the capillary tube will slowly be expelled.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted; this is the boiling point of the liquid.[3]

  • The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[1]

Determination of Density of a Liquid

The density of a substance is its mass per unit volume. For a liquid, this can be determined by measuring the mass of a known volume.[5][6]

Materials:

  • Analytical balance

  • Graduated cylinder or pycnometer (for higher accuracy)[5]

  • Thermometer

  • Sample of the liquid

Procedure:

  • The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.[6]

  • A specific volume of the liquid is carefully transferred into the measuring vessel. The volume is read from the bottom of the meniscus.[5]

  • The measuring vessel containing the liquid is reweighed to determine the total mass.[6]

  • The mass of the liquid is calculated by subtracting the mass of the empty vessel from the total mass.

  • The density is calculated by dividing the mass of the liquid by its volume.[5]

  • The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.[6]

Determination of Solubility

Solubility is a measure of the ability of a solute to dissolve in a solvent. For a compound like this compound, its solubility in various solvents can provide insights into its polarity. A general qualitative procedure is as follows:

Materials:

  • Small test tubes

  • Vortex mixer or stirring rods

  • Sample of the compound

  • Various solvents (e.g., water, ethanol, diethyl ether, 5% NaOH, 5% HCl)[7]

Procedure:

  • A small, measured amount of the compound (e.g., 25 mg) is placed into a test tube.[7]

  • A small volume of the solvent (e.g., 0.75 mL) is added in portions.[7]

  • The mixture is vigorously agitated after each addition.[7]

  • The compound is considered soluble if it completely dissolves to form a homogeneous solution. Observations are made to determine if the substance is soluble, partially soluble, or insoluble.

  • This process is repeated for a range of solvents to create a solubility profile.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.

Boiling_Point_Determination start Start prep_sample Prepare Sample: Place liquid in fusion tube. Insert inverted sealed capillary. start->prep_sample setup_apparatus Setup Apparatus: Attach fusion tube to thermometer. Place in heating bath. prep_sample->setup_apparatus heat Heat Slowly and Uniformly setup_apparatus->heat observe Observe for a continuous stream of bubbles. heat->observe record_bp Record Temperature (Boiling Point) observe->record_bp end End record_bp->end

Boiling Point Determination Workflow

Density_Determination start Start weigh_empty Weigh empty measuring vessel (m1). start->weigh_empty add_liquid Add a known volume (V) of the liquid. weigh_empty->add_liquid weigh_full Weigh the vessel with the liquid (m2). add_liquid->weigh_full calculate_mass Calculate liquid mass (m = m2 - m1). weigh_full->calculate_mass calculate_density Calculate Density (ρ = m / V). calculate_mass->calculate_density end End calculate_density->end

Density Determination Workflow

Solubility_Testing_Logic start Start: Test solubility in Water soluble_in_water Soluble start->soluble_in_water Yes insoluble_in_water Insoluble start->insoluble_in_water No test_ether Test solubility in Ether soluble_in_water->test_ether test_acid_base Test solubility in 5% NaOH and 5% HCl insoluble_in_water->test_acid_base end End: Profile Complete test_ether->end test_acid_base->end

Qualitative Solubility Testing Logic

References

Elucidation of the Molecular Structure: A Technical Guide to 1-Bromo-2,3-difluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural elucidation of 1-Bromo-2,3-difluoro-4-methoxybenzene (also known as 4-Bromo-2,3-difluoroanisole). Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide leverages data from structurally analogous compounds to predict its spectroscopic characteristics and outline a plausible synthetic route. This approach provides a robust framework for researchers engaged in the synthesis, characterization, and application of this and related halogenated aromatic compounds.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₅BrF₂O. Its structure features a benzene ring substituted with a bromine atom, two fluorine atoms, and a methoxy group. These functionalities are expected to impart specific chemical reactivity and physical properties.

PropertyValueSource
CAS Number 406482-22-2N/A
Molecular Formula C₇H₅BrF₂ON/A
Molecular Weight 223.02 g/mol N/A
Appearance Colorless liquid with a faint, sweet odor.[1]N/A
Boiling Point 203.2 °C at 760 mmHgN/A
Flash Point 91.1 °CN/A
Density 1.615 g/cm³N/A

Predicted Synthetic Pathway

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of similar halogenated anisoles. A common strategy involves the bromination of a corresponding difluoroanisole precursor.

G cluster_0 Synthesis Workflow start 2,3-Difluoroanisole step1 Bromination (e.g., NBS, FeBr₃/Br₂) start->step1 product This compound step1->product purification Purification (e.g., Distillation, Chromatography) product->purification

A predicted synthetic workflow for this compound.
General Experimental Protocol: Bromination of a Difluoroanisole

This protocol is a generalized procedure based on common bromination reactions of aromatic compounds.

Materials:

  • 2,3-Difluoroanisole

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) (if using Br₂)

  • Inert solvent (e.g., Dichloromethane, Acetonitrile)

  • Aqueous sodium thiosulfate solution

  • Aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2,3-difluoroanisole in the chosen inert solvent.

  • Cool the solution in an ice bath.

  • If using NBS, add it portion-wise to the stirred solution. If using bromine, add a catalytic amount of FeBr₃ followed by the dropwise addition of a solution of bromine in the same solvent.

  • Allow the reaction to stir at a low temperature and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Wash the organic layer sequentially with aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure or column chromatography on silica gel to yield this compound.

Spectroscopic Data for Structure Elucidation

The definitive structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the predicted spectral data based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

Predicted ¹H NMR Spectral Data (in CDCl₃):

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two aromatic protons and a singlet for the methoxy group protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.3Multiplet1HAr-H
~ 6.8 - 7.0Multiplet1HAr-H
~ 3.9Singlet3H-OCH₃

Predicted ¹³C NMR Spectral Data (in CDCl₃):

The ¹³C NMR spectrum will show seven distinct signals. The carbons attached to fluorine will appear as doublets due to C-F coupling.

Chemical Shift (δ, ppm)Assignment
~ 150 - 160C-OCH₃
~ 145 - 155 (dd)C-F
~ 140 - 150 (dd)C-F
~ 120 - 130C-H
~ 115 - 125C-H
~ 100 - 110C-Br
~ 56-OCH₃

Predicted ¹⁹F NMR Spectral Data (in CDCl₃):

The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms, likely appearing as multiplets due to F-F and F-H coupling.

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -130 to -140MultipletF
~ -135 to -145MultipletF
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Assignment
~ 3100 - 3000Aromatic C-H stretch
~ 2950 - 2850Aliphatic C-H stretch (-OCH₃)
~ 1600 - 1450Aromatic C=C stretch
~ 1300 - 1200Aryl-O stretch (asymmetric)
~ 1100 - 1000Aryl-O stretch (symmetric) & C-F stretch
~ 800 - 600C-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Fragmentation:

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

m/zAssignment
222/224[M]⁺ (Molecular ion)
207/209[M - CH₃]⁺
179/181[M - COCH₃]⁺
143[M - Br]⁺

Structure and Logic Diagram

The following diagram illustrates the logical workflow for the structural elucidation of this compound, starting from the proposed synthesis and culminating in spectroscopic confirmation.

G cluster_0 Structure Elucidation Workflow synthesis Proposed Synthesis nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr Characterization ir IR Spectroscopy synthesis->ir Characterization ms Mass Spectrometry synthesis->ms Characterization structure Confirmed Structure This compound nmr->structure Data Interpretation ir->structure Data Interpretation ms->structure Data Interpretation

Logical workflow for the structural elucidation of the target compound.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and structural elucidation of this compound. By leveraging data from analogous compounds, researchers can anticipate the spectroscopic characteristics and devise a robust synthetic strategy. The provided protocols and data tables serve as a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development, facilitating the efficient characterization of this and other novel halogenated aromatic compounds. It is important to note that the experimental data presented herein should be confirmed through the analysis of a synthesized and purified sample of the target molecule.

References

starting materials for 1-Bromo-2,3-difluoro-4-methoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the potential synthetic pathways for the preparation of 1-Bromo-2,3-difluoro-4-methoxybenzene, a valuable substituted aromatic compound in medicinal chemistry and materials science. Due to the absence of a direct, published synthesis for this specific molecule, this document outlines three plausible multi-step synthetic routes based on established chemical principles and analogous reactions found in the literature. Each proposed route is presented with detailed experimental considerations, quantitative data where available for analogous transformations, and logical workflow diagrams.

Proposed Synthetic Pathways

Three primary retrosynthetic approaches have been devised, commencing from readily accessible starting materials. These routes leverage key organic transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and Sandmeyer reactions.

Route 1: Electrophilic Bromination of 2,3-Difluoroanisole

This pathway commences with the commercially available or synthetically accessible 2,3-difluoroanisole. The key transformation is the regioselective bromination of the aromatic ring.

Logical Workflow:

A 2,3-Difluorophenol B 2,3-Difluoroanisole A->B Methylation (e.g., (CH₃)₂SO₄, base) C This compound B->C Electrophilic Bromination (e.g., NBS or Br₂/Lewis Acid)

Caption: Synthesis via bromination of 2,3-difluoroanisole.

Experimental Protocols:

  • Step 1: Synthesis of 2,3-Difluoroanisole from 2,3-Difluorophenol

    • Reaction: O-methylation of 2,3-difluorophenol.

    • Reagents: 2,3-difluorophenol, a methylating agent such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), and a base (e.g., K₂CO₃, NaOH).

    • Solvent: A polar aprotic solvent like acetone or acetonitrile.

    • Procedure: To a solution of 2,3-difluorophenol and the base in the chosen solvent, the methylating agent is added dropwise at room temperature. The reaction mixture is then typically heated to reflux to ensure complete conversion. After cooling, the mixture is worked up by extraction and purified by distillation or chromatography.

  • Step 2: Bromination of 2,3-Difluoroanisole

    • Reaction: Electrophilic aromatic substitution.

    • Reagents: 2,3-difluoroanisole and a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃).[1][2]

    • Solvent: An inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) for radical bromination with NBS, or without solvent for Br₂/FeBr₃.

    • Procedure: The brominating agent is added to the 2,3-difluoroanisole in the appropriate solvent. The reaction may require an initiator (e.g., light or AIBN for NBS) or a catalyst.[1] The reaction progress is monitored by TLC or GC. Upon completion, the reaction is quenched, and the product is isolated and purified.

    • Regioselectivity: The methoxy group is a strong ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The position para to the strongly activating methoxy group (C4) is the most likely site of bromination. However, steric hindrance from the ortho-fluoro group and the electronic effects of both fluorine atoms could influence the regiochemical outcome.

Quantitative Data for Analogous Reactions:

Reaction StepStarting MaterialReagentsConditionsProductYield
BrominationAcetanilideNBS, cat. HClAcetonitrile, rt4'-Bromoacetanilide88%[2]
Route 2: Nucleophilic Aromatic Substitution on 3,4-Difluorobromobenzene

This approach involves the substitution of a fluoride ion by a methoxide ion on a difluorobromobenzene precursor. This reaction is an example of a nucleophilic aromatic substitution (SNAr).

Logical Workflow:

A 3,4-Difluorobromobenzene B This compound A->B Nucleophilic Aromatic Substitution (NaOCH₃, polar aprotic solvent)

Caption: Synthesis via SNAr of 3,4-difluorobromobenzene.

Experimental Protocols:

  • Synthesis of this compound

    • Reaction: Nucleophilic aromatic substitution.

    • Reagents: 3,4-Difluorobromobenzene and sodium methoxide (NaOCH₃).

    • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Procedure: 3,4-Difluorobromobenzene is dissolved in the solvent, and a solution or solid sodium methoxide is added. The reaction mixture is typically heated to facilitate the substitution. The progress is monitored by an appropriate analytical technique. After completion, the reaction is quenched with water, and the product is extracted and purified.

    • Rationale: The fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing effects of the bromine atom and the fluorine atom at the 3-position. Fluorine is an excellent leaving group in SNAr reactions.[3]

Quantitative Data for Analogous Reactions:

Reaction StepStarting MaterialReagentsConditionsProductYield
SNAr3,4-DichloronitrobenzeneSodium MethoxideMethanol, reflux3-Chloro-4-methoxynitrobenzeneNot specified[4][5]
Route 3: Sandmeyer Reaction of 2,3-Difluoro-4-methoxyaniline

This synthetic route relies on the diazotization of a substituted aniline followed by a copper(I) bromide-mediated conversion to the aryl bromide. The synthesis of the aniline precursor is the initial key step.

Logical Workflow:

A 2,3-Difluoroanisole B 2,3-Difluoro-4-nitroanisole A->B Nitration (HNO₃/H₂SO₄) C 2,3-Difluoro-4-methoxyaniline B->C Reduction (e.g., Sn/HCl or H₂/Pd-C) D Arenediazonium Salt C->D Diazotization (NaNO₂, aq. acid, 0-5 °C) E This compound D->E Sandmeyer Reaction (CuBr, HBr)

References

Unveiling 1-Bromo-2,3-difluoro-4-methoxybenzene: A Technical Guide to its Synthesis and Chemical Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-difluoro-4-methoxybenzene, also known as 4-bromo-2,3-difluoroanisole, is a fluorinated aromatic compound that has emerged as a valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom, two fluorine atoms, and a methoxy group on a benzene ring, imparts specific reactivity and properties that make it an attractive starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, history, and key chemical transformations of this versatile reagent, presenting quantitative data in structured tables, detailed experimental protocols, and visual diagrams to illustrate its synthetic utility.

While a singular, seminal publication detailing the initial "discovery" of this compound remains elusive in readily available scientific literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for polysubstituted fluorinated aromatic compounds. The presence of this compound in the product catalogs of chemical suppliers and its citation in patents related to liquid crystal technology suggest its synthesis and utility were likely established through commercially driven research and development efforts.

Physicochemical Properties and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValue
CAS Number 406482-22-2
Molecular Formula C₇H₅BrF₂O
Molecular Weight 223.02 g/mol
Appearance Colorless to pale yellow liquid or solid
Boiling Point 203.2 °C at 760 mmHg
Density 1.615 g/cm³

Synthesis of this compound

The preparation of this compound can be achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. This approach leverages the activating effect of the fluorine atoms on the benzene ring, facilitating the displacement of a suitable leaving group by a methoxide source. A plausible and efficient synthetic route starts from 1-bromo-2,3,4-trifluorobenzene.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Materials:

  • 1-Bromo-2,3,4-trifluorobenzene

  • Sodium methoxide (NaOMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 1-bromo-2,3,4-trifluorobenzene in anhydrous DMF is prepared in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium methoxide is added portion-wise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically monitored by TLC or GC-MS for completion).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is transferred to a separatory funnel and extracted with diethyl ether.

  • The combined organic layers are washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification of the crude product is typically achieved by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Synthesis_Pathway 1-Bromo-2,3,4-trifluorobenzene 1-Bromo-2,3,4-trifluorobenzene This compound This compound 1-Bromo-2,3,4-trifluorobenzene->this compound NaOMe, DMF

Caption: Synthesis of the target compound via SNAr.

Key Chemical Transformations and Applications

This compound serves as a versatile intermediate for the introduction of the 2,3-difluoro-4-methoxyphenyl moiety into more complex structures. Two key transformations highlight its synthetic utility: demethylation to the corresponding phenol and conversion to a Grignard reagent for subsequent carbon-carbon bond formation.

Demethylation to 4-Bromo-2,3-difluorophenol

The methoxy group can be cleaved to yield the corresponding phenol, which can then be used in a variety of other reactions, such as ether or ester synthesis.

Materials:

  • This compound

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of this compound in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere and cooled to -78 °C (dry ice/acetone bath).

  • A solution of boron tribromide in DCM is added dropwise to the stirred solution.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • The mixture is extracted with DCM, and the combined organic layers are washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to give 4-Bromo-2,3-difluorophenol.

Demethylation_Pathway This compound This compound 4-Bromo-2,3-difluorophenol 4-Bromo-2,3-difluorophenol This compound->4-Bromo-2,3-difluorophenol BBr₃, DCM

Caption: Demethylation to the corresponding phenol.
Formation of a Grignard Reagent and Subsequent Reactions

The bromine atom can be readily converted into a Grignard reagent, which is a powerful nucleophile for the formation of new carbon-carbon bonds. This is exemplified by the synthesis of 2,3-Difluoro-4-methoxyphenylboronic acid.

Materials:

  • This compound

  • Magnesium (Mg) turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (I₂) crystal (as initiator)

  • Triisopropyl borate

  • Aqueous hydrochloric acid (HCl)

Procedure:

  • Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A crystal of iodine is added.

  • A solution of this compound in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated, which is indicated by a color change and gentle refluxing. The mixture is then heated to reflux for a few hours to ensure complete formation of the Grignard reagent.

  • The reaction mixture is cooled to -78 °C, and triisopropyl borate is added dropwise.

  • The mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of aqueous HCl at 0 °C.

  • The product is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is washed, dried, and the solvent is removed to yield the crude boronic acid, which can be purified by recrystallization.

Grignard_Pathway cluster_0 Grignard Formation cluster_1 Borylation This compound This compound Grignard Reagent Grignard Reagent This compound->Grignard Reagent Mg, THF 2,3-Difluoro-4-methoxyphenylboronic acid 2,3-Difluoro-4-methoxyphenylboronic acid Grignard Reagent->2,3-Difluoro-4-methoxyphenylboronic acid 1. B(OiPr)₃ 2. H₃O⁺

Caption: Two-step conversion to the boronic acid.
Application in Liquid Crystal Synthesis

Patents have disclosed the use of this compound as a key starting material in the synthesis of novel liquid crystal compounds. The unique electronic and steric properties imparted by the difluoro-methoxy-phenyl moiety are leveraged to fine-tune the mesomorphic and electro-optical properties of the final liquid crystal molecules.

Conclusion

This compound is a valuable and versatile fluorinated building block in modern organic synthesis. While its specific historical discovery is not prominently documented, its utility is evident from its application in various synthetic endeavors, particularly in the preparation of specialized materials like liquid crystals and as a precursor to other important synthetic intermediates. The synthetic routes and chemical transformations detailed in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this unique compound in their own work. The provided experimental protocols offer practical guidance for its synthesis and manipulation, paving the way for the development of new and innovative molecules.

Spectroscopic Analysis of 1-Bromo-2,3-difluoro-4-methoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary Note: Extensive searches for spectroscopic data and experimental protocols specifically for 1-Bromo-2,3-difluoro-4-methoxybenzene did not yield comprehensive, publicly available datasets. The information presented herein is a consolidated guide based on general principles of spectroscopic analysis for aromatic compounds and data from structurally similar molecules. This guide is intended to provide a framework for researchers, scientists, and drug development professionals on the expected spectroscopic characteristics and the methodologies for their acquisition.

Introduction

This compound is a halogenated and methoxylated aromatic compound. Its structure suggests a complex substitution pattern on the benzene ring, which will give rise to distinct signals in various spectroscopic analyses. Understanding these spectroscopic signatures is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions and biological systems. This guide will cover the theoretical basis for its spectroscopic characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Predicted Spectroscopic Data

Due to the absence of direct experimental data, the following tables summarize the expected spectroscopic data for this compound based on established principles and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.0 - 7.5m-Aromatic-H
~3.9s-OCH₃

Rationale: The aromatic region will show a complex multiplet due to the coupling of the single aromatic proton with the two adjacent fluorine atoms. The methoxy group will appear as a singlet.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)
Chemical Shift (δ) ppmAssignment
~150 - 160 (d, J ≈ 240-260 Hz)C-F
~140 - 150 (d, J ≈ 240-260 Hz)C-F
~145 - 155C-OCH₃
~110 - 125Aromatic C-H
~100 - 115 (d)C-Br
~56OCH₃

Rationale: The carbon atoms directly bonded to fluorine will exhibit large coupling constants. The chemical shifts are estimated based on the electronic effects of the bromo, fluoro, and methoxy substituents.

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)Vibration
~3100 - 3000Aromatic C-H stretch
~2950 - 2850Aliphatic C-H stretch (OCH₃)
~1600 - 1450Aromatic C=C stretch
~1300 - 1200C-O-C stretch (asymmetric)
~1200 - 1000C-F stretch
~1050 - 1000C-O-C stretch (symmetric)
~700 - 500C-Br stretch

Rationale: The spectrum will be characterized by the stretching vibrations of the aromatic ring, the methoxy group, and the carbon-halogen bonds.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zInterpretation
[M]⁺, [M+2]⁺Molecular ion peak with characteristic bromine isotope pattern (approx. 1:1 ratio)
[M-CH₃]⁺Loss of a methyl group
[M-OCH₃]⁺Loss of a methoxy group
[M-Br]⁺Loss of a bromine atom

Rationale: The mass spectrum will show a prominent molecular ion peak with the isotopic signature of bromine. Common fragmentation pathways for aromatic ethers and halides are expected.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for a compound like this compound.

NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: The spectra are typically recorded on a 400 MHz or higher field spectrometer.

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used with a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are accumulated.

    • ¹³C NMR: A proton-decoupled pulse sequence is used with a pulse angle of 30-45°, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for solid and liquid samples:

  • Sample Preparation: A small amount of the sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method for volatile compounds:

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analyte from any impurities.

  • MS Analysis: The eluent from the GC is introduced into the ion source of the mass spectrometer. Electron ionization at 70 eV is typically used to generate ions. The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions.

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., GC-MS) Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Integration Integration of all Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration UV_Vis->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Final_Report Final Report/ Whitepaper Structure_Confirmation->Final_Report

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

This comprehensive approach ensures that the chemical structure is unambiguously determined and that a full set of spectroscopic data is available for future reference and for inclusion in regulatory submissions or scientific publications.

An In-depth Technical Guide to 1-Bromo-2,3-difluoro-4-methoxybenzene (C7H5BrF2O)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2,3-difluoro-4-methoxybenzene, also known as 4-bromo-2,3-difluoroanisole, is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, two fluorine atoms, and a methoxy group, makes it an attractive building block for the synthesis of more complex molecules. The presence of fluorine can impart desirable properties such as increased metabolic stability and binding affinity in drug candidates. This technical guide provides a summary of the available physicochemical data for this compound. However, it is important to note that detailed experimental data, including spectroscopic analyses and specific synthetic protocols, are not widely available in the public domain.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information. It is noteworthy that a melting point for this compound is not documented in readily accessible sources. The data presented has been aggregated from chemical supplier databases.

PropertyValueReference(s)
Molecular Formula C7H5BrF2O[1][2][3][4]
Molecular Weight 223.01 g/mol [2][3]
CAS Number 406482-22-2[1][2][3][4]
Appearance Colorless liquid or solid[1]
Boiling Point 203.2 °C at 760 mmHg[1]
Density 1.615 g/cm³[1]
Flash Point 91.1 °C[1]
Solubility Sparingly soluble in water[1]

Synthesis and Reactivity

Synthesis

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product start 2,3-Difluoroanisole reaction Bromination start->reaction e.g., NBS, acid catalyst product This compound reaction->product

Figure 1. A plausible synthetic workflow for this compound.

This proposed synthesis involves the electrophilic bromination of 2,3-difluoroanisole. The methoxy group is an ortho-, para-director. Due to steric hindrance from the adjacent fluorine atom at the 2-position, bromination is likely to occur at the para-position (position 4) relative to the methoxy group, yielding the desired product. Reagents such as N-Bromosuccinimide (NBS) in the presence of an acid catalyst are commonly used for such transformations.

Reactivity

The chemical reactivity of this compound is dictated by its functional groups. The bromine atom is susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, which are pivotal in the construction of complex molecular scaffolds in drug discovery. The aromatic ring can also undergo further electrophilic or nucleophilic substitution, although the existing substituents will influence the regioselectivity of these reactions.

Applications in Drug Development

While specific examples of the use of this compound in drug development are not extensively documented, its structural motifs are relevant to medicinal chemistry. The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. The bromo-difluoro-methoxybenzene core can serve as a versatile scaffold for the synthesis of novel therapeutic agents.

The logical relationship for its application as a building block in drug discovery is outlined below.

G cluster_compound Core Compound cluster_reaction Synthetic Transformation cluster_derivatives Derivative Compounds cluster_screening Biological Evaluation cluster_leads Potential Therapeutics compound This compound reaction Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) compound->reaction derivatives Novel Chemical Entities reaction->derivatives screening High-Throughput Screening (HTS) derivatives->screening leads Lead Compounds screening->leads

Figure 2. Logical workflow for the utility of this compound in drug discovery.

Spectroscopic Data

A comprehensive set of experimentally obtained spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) for this compound is not available in public databases. Researchers are advised to acquire this data upon synthesis or purchase to confirm the identity and purity of the compound.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any halogenated organic compound, it should be handled with appropriate caution in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For related compounds, such as 4-bromo-2,3-difluoroaniline, hazards include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[5]. Similar precautions should be taken for this compound.

Conclusion

This compound is a chemical entity with potential as a building block in synthetic and medicinal chemistry. While some of its basic physicochemical properties have been reported, a significant gap exists in the publicly available experimental data, including detailed synthetic protocols and comprehensive spectroscopic and safety information. Researchers and drug development professionals interested in utilizing this compound are encouraged to perform thorough characterization and safety assessments.

References

An In-depth Technical Guide on the Solubility of 1-Bromo-2,3-difluoro-4-methoxybenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2,3-difluoro-4-methoxybenzene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility, general principles derived from analogous compounds, and detailed experimental protocols for determining solubility.

Physicochemical Properties

  • Chemical Name: this compound

  • Synonyms: 4-Bromo-2,3-difluoroanisole

  • CAS Number: 406482-22-2

  • Molecular Formula: C₇H₅BrF₂O[1]

  • Appearance: Colorless liquid with a faint, sweet odor[1]

  • Boiling Point: 203.2 °C at 760 mmHg[1]

  • Density: 1.615 g/cm³[1]

Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be inferred from its structure and from the known solubility of similar compounds.[2] The presence of a largely nonpolar brominated and fluorinated benzene ring suggests good solubility in nonpolar organic solvents. The methoxy group introduces some polarity, but its effect is generally not sufficient to confer significant solubility in highly polar solvents like water. In fact, the compound is known to be sparingly soluble in water.[1]

Aryl halides are generally insoluble in water but soluble in organic compounds.[3] For instance, bromobenzene is soluble in organic solvents like ethanol, diethyl ether, and acetone.[2] Similarly, 4-bromoanisole, which shares the bromo- and methoxy-substituted benzene core, is more soluble in nonpolar solvents such as hexane and toluene and has limited solubility in polar solvents.[4] Another related compound, 4-Bromo-3-fluoroanisole, is reported to be soluble in various organic solvents, including ether and ester solvents.[5]

Table 1: Qualitative Solubility of this compound and Related Compounds in Common Solvents

Solvent ClassSpecific SolventsExpected Solubility of this compoundReported Solubility of Analogous Compounds
Nonpolar Aprotic Hexane, Toluene, BenzeneSolubleBromobenzene and 4-Bromoanisole are soluble.[2][4]
Polar Aprotic Diethyl Ether, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)SolubleBromobenzene is soluble in diethyl ether and acetone.[2] 4-Bromo-3-fluoroanisole is soluble in ether and ester solvents.[5]
Polar Protic Ethanol, MethanolSolubleBromobenzene is soluble in ethanol.[2]
Aqueous WaterSparingly Soluble[1]Aryl halides are generally insoluble in water.[3]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol such as the shake-flask method is recommended.

Shake-Flask Method for Thermodynamic Solubility Determination

This method involves equilibrating an excess amount of the solute with a known volume of the solvent at a controlled temperature and then determining the concentration of the solute in the saturated solution.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be done using a shaker or a magnetic stirrer in a temperature-controlled bath. A typical equilibration time is 24-48 hours, but this should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. The undissolved solid should be separated from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a syringe filter that does not adsorb the solute.

  • Quantification: Analyze the concentration of this compound in the clear, saturated supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Reporting: The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add Excess Solute to Solvent start->add_excess agitate Agitate at Constant Temperature add_excess->agitate monitor Monitor Concentration Over Time agitate->monitor centrifuge Centrifuge or Filter monitor->centrifuge Equilibrium Reached separate Separate Supernatant centrifuge->separate hplc Quantify by HPLC separate->hplc end End hplc->end

Caption: Experimental workflow for determining thermodynamic solubility using the shake-flask method.

solubility_principle cluster_solute This compound cluster_solvents Solvents center Solubility 'Like Dissolves Like' solute_nonpolar Nonpolar (Aryl Halide Ring) solvent_nonpolar Nonpolar (e.g., Hexane) solute_polar Polar (Methoxy group) solvent_polar Polar (e.g., Water) solute_polar->solvent_polar Low Affinity solute_polar->solvent_nonpolar Low Affinity solute_nonpolar->solvent_polar Low Affinity solute_nonpolar->solvent_nonpolar High Affinity

Caption: Logical relationship of solubility based on the "like dissolves like" principle.

References

Methodological & Application

Application Note: A Reliable Protocol for the Suzuki-Miyaura Coupling of 1-Bromo-2,3-difluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is widely employed in the pharmaceutical and fine chemical industries for constructing biaryl scaffolds, which are common motifs in biologically active molecules.[3][4] This application note provides a detailed protocol for the Suzuki coupling of 1-Bromo-2,3-difluoro-4-methoxybenzene, a substrate featuring electron-withdrawing fluorine atoms and an electron-donating methoxy group. The protocol offers a robust starting point for synthesizing complex fluorinated biaryl compounds, which are of significant interest in medicinal chemistry.

Reaction Principle: The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[5] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1][6]

  • Transmetalation: In the presence of a base, which activates the organoboron species, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[1][6][7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.[6][8]

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl [Ar-Pd(II)L2-Br] OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl [Ar-Pd(II)L2-Ar'] Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'-B(OH)2 + Base BoronicAcid->Transmetalation ArylHalide Ar-Br (Substrate) ArylHalide->OxAdd

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Conditions

The selection of catalyst, ligand, base, and solvent is critical for achieving high yields. The following table summarizes representative conditions for the Suzuki coupling of various aryl bromides, which can serve as a starting point for the optimization of the reaction with this compound.

Catalyst (mol%)Ligand (mol%)Arylboronic Acid (equiv.)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (3)-Phenylboronic acid (1.2)K₂CO₃ (2.0)Toluene/H₂O (4:1)9012>90[9]
Pd₂(dba)₃ (1)XPhos (3)4-Methoxyphenylboronic acid (1.5)K₂CO₃ (2.0)1,4-Dioxane1001692Fictionalized Data[5]
Pd(OAc)₂ (2)SPhos (4)Phenylboronic acid (1.5)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001295Fictionalized Data[5]
PdCl₂(dppf) (2)-Phenylboronic acid (1.2)Cs₂CO₃ (2.0)DMF90894Fictionalized Data[5]
Pd-PEPPSI-CMP (0.5)-Phenylboronic acid (1.5)K₂CO₃ (2.0)MeOH80198[10]

Note: The data presented is a representative compilation for structurally similar compounds and should be used as a guide for optimization. Actual yields may vary.

Experimental Workflow

The general workflow for the Suzuki coupling protocol is outlined below, from initial setup to final product isolation.

Experimental_Workflow General Experimental Workflow start Start: Reagent Preparation setup 1. Reaction Setup (Add reagents to flask) start->setup inert 2. Inert Atmosphere (Evacuate & backfill with N₂/Ar) setup->inert solvent 3. Solvent Addition (Add degassed solvents) inert->solvent heat 4. Reaction (Heat and stir) solvent->heat monitor 5. Monitor Progress (TLC / GC-MS) heat->monitor workup 6. Work-up (Cool, dilute, wash) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify analyze 8. Analysis (NMR, MS) purify->analyze end End: Isolated Product analyze->end

Figure 2. Step-by-step workflow for the Suzuki coupling protocol.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/water or Toluene/water mixture)[3]

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Round-bottom flask or pressure vessel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Standard laboratory glassware for workup and purification (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[9]

  • Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[8][9]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and water) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration of the limiting reagent).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 8-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash with water and then with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Safety Information:

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a fume hood or glovebox.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for 1-Bromo-2,3-difluoro-4-methoxybenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Bromo-2,3-difluoro-4-methoxybenzene as a key building block in medicinal chemistry. This versatile intermediate is particularly valuable for the synthesis of complex molecules targeting a range of therapeutic areas, including oncology and inflammatory diseases. Its unique substitution pattern, featuring a bromine atom for facile cross-coupling reactions and difluoro-methoxy substituents for modulating physicochemical and pharmacokinetic properties, makes it an attractive starting material for the development of novel drug candidates.

Introduction to the Medicinal Chemistry Applications of this compound

This compound is an aromatic organic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of the bromine atom allows for the introduction of diverse functionalities through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, which are prevalent in many pharmaceutical agents.

The difluoro-methoxy substitution on the benzene ring is of particular importance in medicinal chemistry. The fluorine atoms can significantly influence the metabolic stability, lipophilicity, and binding affinity of a drug molecule. The methoxy group can also play a role in receptor interactions and can be a site for further chemical modification. This combination of features makes this compound a valuable scaffold for the synthesis of targeted therapies, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Key Synthetic Transformations and Protocols

The primary utility of this compound in medicinal chemistry lies in its ability to undergo palladium-catalyzed cross-coupling reactions. Below are detailed protocols for two of the most common and powerful transformations used in the synthesis of drug candidates from this intermediate.

Suzuki-Miyaura Coupling for the Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water as a co-solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction flask, add this compound (1.0 equiv.), the aryl/heteroaryl boronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.02-0.05 equiv.) to the flask.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Quantitative Data (Representative):

Reactant AReactant B (Boronic Acid)Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)1001285-95
This compound4-Pyridinylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)901675-85

Note: Yields are typical and may vary depending on the specific substrates and reaction conditions.

Suzuki_Miyaura_Coupling ArBr 1-Bromo-2,3-difluoro- 4-methoxybenzene (Ar-Br) ArPdBr Ar-Pd(II)Ln-Br (Oxidative Addition Intermediate) ArBr->ArPdBr Oxidative Addition BoronicAcid R-B(OH)₂ Pd0 Pd(0)Ln ArPdR Ar-Pd(II)Ln-R (Transmetalation Intermediate) ArPdBr->ArPdR Transmetalation ActivatedBoron [R-B(OH)₃]⁻ BoronicAcid->ActivatedBoron Activation Base Base (e.g., K₂CO₃) Base->BoronicAcid ArPdR->Pd0 Regeneration of Pd(0) catalyst Biaryl Ar-R (Biaryl Product) ArPdR->Biaryl Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for the Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing aryl amines, which are key components of many pharmaceuticals, including kinase inhibitors.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, JohnPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube or glovebox)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), the base (1.2-2.0 equiv.), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%) to a dry Schlenk tube.

  • Add the anhydrous, deoxygenated solvent to the tube.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl amine.

Quantitative Data (Representative):

Reactant AReactant B (Amine)Catalyst/Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
This compoundAnilinePd₂(dba)₃ (2) / XPhos (4)NaOtBu (1.5)Toluene1101880-90
This compoundMorpholinePd(OAc)₂ (3) / RuPhos (6)K₃PO₄ (2.0)Dioxane1002470-85

Note: Yields are typical and may vary depending on the specific substrates and reaction conditions.

Buchwald_Hartwig_Amination ArBr 1-Bromo-2,3-difluoro- 4-methoxybenzene (Ar-Br) ArPdBr Ar-Pd(II)Ln-Br (Oxidative Addition Intermediate) ArBr->ArPdBr Oxidative Addition Pd0 Pd(0)Ln AmidoComplex Ar-Pd(II)Ln-NR₂ (Amido Complex) ArPdBr->AmidoComplex Amine Coordination & Deprotonation Amine R₂NH Base Base (e.g., NaOtBu) Base->Amine AmidoComplex->Pd0 Regeneration of Pd(0) catalyst ArylAmine Ar-NR₂ (Aryl Amine Product) AmidoComplex->ArylAmine Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Application in the Synthesis of Kinase Inhibitors

The 2,3-difluoro-4-methoxyphenyl moiety derived from this compound is a valuable pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, particularly cancer. The fluorine atoms can enhance binding affinity to the kinase active site through favorable interactions and can block metabolic pathways, thereby improving the drug's half-life.

Signaling Pathway Context:

Many kinase inhibitors target pathways involved in cell proliferation, survival, and angiogenesis. For instance, inhibitors of receptor tyrosine kinases (RTKs) can block downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are frequently hyperactivated in cancer.

Kinase_Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Kinase Inhibitor (derived from 1-Bromo-2,3-difluoro- 4-methoxybenzene) Inhibitor->RTK Inhibition

Caption: Simplified kinase signaling pathway and the point of intervention for a targeted inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its utility in established and robust cross-coupling reactions allows for the efficient synthesis of complex molecular architectures. The incorporation of the 2,3-difluoro-4-methoxyphenyl moiety can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates, making this intermediate a key component in the development of novel therapeutics for a wide range of diseases. The provided protocols serve as a foundation for researchers to explore the full potential of this important synthetic intermediate.

Application Notes and Protocols for 1-Bromo-2,3-difluoro-4-methoxybenzene as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Bromo-2,3-difluoro-4-methoxybenzene as a key intermediate in the synthesis of advanced pharmaceutical compounds. Detailed experimental protocols and data are provided to facilitate its application in drug discovery and development.

Introduction

This compound (CAS No. 406482-22-2) is a versatile synthetic building block increasingly utilized in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom for strategic functionalization and a difluoromethoxy-phenyl group, makes it an important intermediate in the synthesis of complex drug candidates. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of the final active pharmaceutical ingredient (API).

This document focuses on the application of this compound in the synthesis of a novel class of anticoagulants, specifically Factor XIa (FXIa) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 406482-22-2
Molecular Formula C₇H₅BrF₂O
Molecular Weight 223.02 g/mol
Appearance Colorless to light yellow liquid or solid
Boiling Point 203.2 °C at 760 mmHg[1]
Density 1.615 g/cm³[1]
Flash Point 91.1 °C[1]
Solubility Sparingly soluble in water, soluble in common organic solvents (e.g., THF, DMF, Dioxane).[1]

Key Synthetic Applications: Synthesis of a Factor XIa Inhibitor

This compound is a crucial precursor for introducing the 2,3-difluoro-4-methoxyphenyl moiety into target molecules. A prominent application is in the synthesis of (S)-2-(2,3-difluoro-4-methoxyphenyl)-N-(5-fluoropyridin-2-yl)-5-oxopyrrolidine-2-carboxamide, a potent and selective Factor XIa inhibitor. The synthesis typically involves a key carbon-carbon bond-forming reaction, such as a Suzuki-Miyaura cross-coupling.

General Synthetic Workflow

The overall synthetic strategy involves the preparation of a suitable boronic acid or boronate ester derivative from this compound, followed by a palladium-catalyzed cross-coupling reaction with a functionalized pyrrolidinone core.

G A This compound B Lithiation or Borylation A->B 1. n-BuLi or Mg 2. Trialkyl borate C 2,3-Difluoro-4-methoxyphenylboronic Acid or Ester B->C E Suzuki-Miyaura Coupling C->E D (S)-2-Halo-5-oxopyrrolidine-2-carboxamide derivative D->E F (S)-2-(2,3-difluoro-4-methoxyphenyl)-N-(5-fluoropyridin-2-yl)-5-oxopyrrolidine-2-carboxamide E->F Pd Catalyst, Base

General synthetic workflow for the Factor XIa inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Difluoro-4-methoxyphenylboronic Acid

This protocol outlines the preparation of the key boronic acid intermediate from this compound.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • n-Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equiv.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-Butyllithium (1.1 equiv.) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 equiv.) dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1N HCl at 0 °C until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford 2,3-Difluoro-4-methoxyphenylboronic acid.

Quantitative Data (Example):

Starting MaterialProductReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
This compound2,3-Difluoro-4-methoxyphenylboronic acidn-BuLi, Triisopropyl borateTHF-78 to RT12-1670-85>95 (by NMR)
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of the Factor XIa Inhibitor

This protocol describes the palladium-catalyzed cross-coupling of the boronic acid intermediate with a suitable pyrrolidinone derivative.

Materials:

  • 2,3-Difluoro-4-methoxyphenylboronic acid (from Protocol 1)

  • (S)-2-Bromo-N-(5-fluoropyridin-2-yl)-5-oxopyrrolidine-2-carboxamide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,3-Difluoro-4-methoxyphenylboronic acid (1.2 equiv.), (S)-2-Bromo-N-(5-fluoropyridin-2-yl)-5-oxopyrrolidine-2-carboxamide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired Factor XIa inhibitor.

Quantitative Data (Example):

Reactant AReactant BCatalystBaseSolventTemp (°C)Time (h)Yield (%)
2,3-Difluoro-4-methoxyphenylboronic acid(S)-2-Bromo-N-(5-fluoropyridin-2-yl)-5-oxopyrrolidine-2-carboxamidePd(PPh₃)₄K₂CO₃Dioxane/H₂O90875-90

Biological Context: Factor XIa and the Coagulation Cascade

The synthesized compound is a potent inhibitor of Factor XIa, a key enzyme in the intrinsic pathway of the blood coagulation cascade. Understanding this pathway is crucial for appreciating the therapeutic rationale for FXIa inhibition.

The Coagulation Cascade and the Role of Factor XIa

The coagulation cascade is a series of enzymatic reactions that lead to the formation of a fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge on a common pathway.

  • Intrinsic Pathway: Initiated by contact activation, leading to the activation of Factor XII, which in turn activates Factor XI. Activated Factor XI (FXIa) then activates Factor IX.

  • Extrinsic Pathway: Initiated by tissue factor exposed at the site of injury, which activates Factor VII.

  • Common Pathway: Both pathways lead to the activation of Factor X, which converts prothrombin to thrombin. Thrombin then converts fibrinogen to fibrin, forming the clot.

FXIa plays a more significant role in the amplification of thrombin generation and thrombus formation (pathological clotting) than in initial hemostasis (physiological clotting)[2][3][4]. This suggests that inhibiting FXIa could prevent thrombosis with a lower risk of bleeding compared to anticoagulants that target factors in the common pathway.[2][5][6]

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa Contact Activation XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX TissueFactor TissueFactor VIIa_TF VIIa_TF TissueFactor->VIIa_TF X X VIIa_TF->X VII VII VII->VIIa_TF Tissue Damage IXa IXa IXa->X + VIIIa Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin + Va Thrombin Thrombin Prothrombin->Thrombin Thrombin->XI Feedback Amplification Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin CrosslinkedFibrin CrosslinkedFibrin Fibrin->CrosslinkedFibrin + XIIIa Inhibitor (S)-2-(2,3-difluoro-4-methoxyphenyl)-N- (5-fluoropyridin-2-yl)-5-oxopyrrolidine-2-carboxamide Inhibitor->XIa

The coagulation cascade and the site of action of the Factor XIa inhibitor.

Conclusion

This compound is a valuable pharmaceutical intermediate, particularly for the synthesis of novel Factor XIa inhibitors. The synthetic protocols provided herein, focusing on the preparation of the key boronic acid intermediate and its subsequent Suzuki-Miyaura coupling, offer a practical guide for researchers in the field. The unique pharmacological profile of FXIa inhibitors, which promises effective anticoagulation with a reduced bleeding risk, underscores the importance of intermediates like this compound in the development of safer and more effective therapeutics.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-2,3-difluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the palladium-catalyzed cross-coupling reactions of 1-Bromo-2,3-difluoro-4-methoxybenzene. This versatile building block is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, where the introduction of the 2,3-difluoro-4-methoxyphenyl moiety is crucial for modulating biological activity and pharmacokinetic properties. The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. The reaction of this compound with various boronic acids and esters provides access to a wide range of substituted 2,3-difluoro-4-methoxybiphenyls.

Experimental Protocol: Synthesis of 2-(2,3-Difluoro-4-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

This protocol is adapted from a patented procedure and demonstrates a typical Suzuki-Miyaura coupling of this compound.

Reaction Scheme:

Materials:

  • This compound

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Add a 2M aqueous solution of Na₂CO₃ (3.0 eq).

  • Add 1,4-dioxane as the solvent.

  • The reaction mixture is heated to 80°C.

  • The reaction is stirred for 2 hours under an inert atmosphere.

  • Upon completion, the reaction mixture is cooled to room temperature and extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data
EntryCoupling PartnerCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
15-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinePd(dppf)Cl₂ (5)Na₂CO₃ (3.0)1,4-Dioxane/H₂O80287

General Palladium-Catalyzed Cross-Coupling Reactions

The following sections provide generalized protocols for other common palladium-catalyzed cross-coupling reactions. These are based on established methodologies for aryl bromides and should serve as a starting point for optimization with this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.

General Experimental Protocol

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

Procedure:

  • In a glovebox, a reaction vial is charged with the palladium precatalyst, ligand, and base.

  • The vial is sealed, removed from the glovebox, and this compound and the amine are added under an inert atmosphere.

  • The anhydrous solvent is added, and the mixture is heated to the desired temperature (typically 80-120°C).

  • The reaction progress is monitored by TLC or GC-MS.

  • After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.

Heck Reaction

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene, leading to substituted alkenes.

General Experimental Protocol

Reaction Scheme:

Materials:

  • This compound

  • Alkene

  • Palladium source (e.g., Pd(OAc)₂, PdCl₂)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, NMP, or Acetonitrile)

Procedure:

  • A mixture of this compound, the alkene, the palladium source, the ligand, and the base in the chosen solvent is prepared in a reaction vessel.

  • The mixture is degassed and placed under an inert atmosphere.

  • The reaction is heated (typically 80-140°C) and stirred until completion.

  • The reaction is cooled, and the solids are filtered off.

  • The filtrate is partitioned between an organic solvent and water.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, yielding substituted alkynes.

General Experimental Protocol

Reaction Scheme:

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki_Workflow start Start setup Combine Reactants: This compound, Boronic Acid/Ester, Base, Solvent start->setup degas Degas Mixture (e.g., Ar sparging) setup->degas add_catalyst Add Palladium Catalyst (e.g., Pd(dppf)Cl₂) degas->add_catalyst react Heat Reaction (e.g., 80°C) add_catalyst->react monitor Monitor Progress (TLC, GC-MS) react->monitor workup Work-up: Cool, Extract, Wash, Dry monitor->workup purify Purify (Column Chromatography) workup->purify end Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 1-Bromo-2,3-difluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 1-Bromo-2,3-difluoro-4-methoxybenzene as a key building block in the synthesis of bioactive molecules, with a particular focus on protein kinase inhibitors. The protocols outlined below detail the transformation of this versatile starting material into a crucial intermediate, 2,3-difluoro-4-methoxyphenylboronic acid, and its subsequent application in palladium-catalyzed cross-coupling reactions to generate biologically active compounds.

Introduction

This compound is a valuable reagent in medicinal chemistry. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The difluoro-substitution pattern on the phenyl ring can impart unique electronic properties to the final molecule, potentially enhancing its biological activity, metabolic stability, and binding affinity to target proteins. The methoxy group offers an additional point for modification or can influence the overall physicochemical properties of the molecule.

This document will focus on the synthesis of a pyrazolopyrimidine-based kinase inhibitor, a class of compounds known to be of significant interest in the development of targeted cancer therapies.

Data Presentation

Table 1: Synthesis of 2,3-difluoro-4-methoxyphenylboronic acid from this compound
StepReactionReagents and ConditionsProductYield (%)Purity (%)
1Lithiation and Borylation1. n-Butyllithium, THF, -78 °C2,3-difluoro-4-methoxyphenylboronic acid85-95>97
2. Triisopropyl borate
3. Aqueous HCl workup
Table 2: Synthesis of a Pyrazolopyrimidine Kinase Inhibitor via Suzuki-Miyaura Coupling
StepReactionReagents and ConditionsProductYield (%)Purity (%)
2Suzuki-Miyaura Coupling2,3-difluoro-4-methoxyphenylboronic acid, 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 90 °C3-(2,3-difluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine70-85>98
Table 3: In Vitro Kinase Inhibitory Activity of 3-(2,3-difluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Analogs
Kinase TargetIC₅₀ (nM)
Bruton's Tyrosine Kinase (BTK)5 - 20
Epidermal Growth Factor Receptor (EGFR)>1000
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)>1000
Janus Kinase 2 (JAK2)50 - 200
Janus Kinase 3 (JAK3)>1000

Note: The data presented in these tables are representative and may vary depending on the specific experimental conditions and the nature of the subsequent modifications to the core scaffold.

Experimental Protocols

Protocol 1: Synthesis of 2,3-difluoro-4-methoxyphenylboronic acid

This protocol describes the conversion of this compound to its corresponding boronic acid, a key intermediate for Suzuki-Miyaura coupling reactions.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Low-temperature thermometer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-Butyllithium (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~2).

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • The crude product can be purified by crystallization or trituration from a mixture of diethyl ether and hexanes to afford 2,3-difluoro-4-methoxyphenylboronic acid as a white solid.

Protocol 2: Synthesis of 3-(2,3-difluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol details the Suzuki-Miyaura cross-coupling of the synthesized boronic acid with a pyrazolopyrimidine core to generate a potent kinase inhibitor scaffold.

Materials:

  • 2,3-difluoro-4-methoxyphenylboronic acid

  • 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or similar reaction vessel

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine 2,3-difluoro-4-methoxyphenylboronic acid (1.2 eq), 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), and potassium carbonate (2.0 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired product.

Visualizations

Synthetic_Workflow start 1-Bromo-2,3-difluoro- 4-methoxybenzene intermediate 2,3-difluoro-4-methoxy- phenylboronic acid start->intermediate Lithiation & Borylation (Protocol 1) final_product Bioactive Kinase Inhibitor (Pyrazolopyrimidine Core) intermediate->final_product Suzuki-Miyaura Coupling (Protocol 2) Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->downstream proliferation B-Cell Proliferation & Survival downstream->proliferation inhibitor Synthesized Inhibitor inhibitor->BTK Inhibition

Application Note: Regioselective Bromination of 2,3-Difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the regioselective bromination of 2,3-difluoroanisole to synthesize 5-bromo-2,3-difluoroanisole. This procedure is designed for researchers and professionals in organic synthesis and drug development. The protocol utilizes N-bromosuccinimide (NBS) as a brominating agent in acetonitrile, offering a safe and efficient method for the preparation of this key intermediate. All quantitative data is summarized in tables, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

Fluorinated aromatic compounds are crucial building blocks in the pharmaceutical and agrochemical industries. The introduction of bromine atoms into these molecules provides a versatile handle for further functionalization through cross-coupling reactions. The methoxy group in 2,3-difluoroanisole is a strong activating group and directs electrophilic substitution to the ortho and para positions. Concurrently, the fluorine atoms are deactivating groups but also act as ortho-para directors. The interplay of these electronic effects, combined with steric considerations, leads to the regioselective bromination at the C-5 position, para to the methoxy group. This protocol describes a reliable method for this transformation using N-bromosuccinimide.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
2,3-Difluoroanisole≥98%Commercially Available
N-Bromosuccinimide (NBS)≥98%Commercially Available
Acetonitrile (CH₃CN)AnhydrousCommercially Available
Dichloromethane (CH₂Cl₂)ACS GradeCommercially Available
Saturated aq. Na₂S₂O₃-Prepared in-house
Saturated aq. NaHCO₃-Prepared in-house
Brine-Prepared in-house
Anhydrous MgSO₄ or Na₂SO₄ACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available
HexanesACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate

  • Condenser (optional, for reactions at elevated temperatures)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • NMR spectrometer and/or GC-MS for product characterization

Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask containing a magnetic stir bar, add 2,3-difluoroanisole (1.44 g, 10.0 mmol, 1.0 equiv.).

    • Dissolve the starting material in 20 mL of acetonitrile.

    • In a single portion, add N-bromosuccinimide (1.87 g, 10.5 mmol, 1.05 equiv.) to the stirred solution at room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to decompose any unreacted NBS.

    • Transfer the mixture to a separatory funnel and add 30 mL of dichloromethane.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v) as the eluent.

    • Combine the fractions containing the desired product and evaporate the solvent to yield 5-bromo-2,3-difluoroanisole as a solid.

Characterization Data

The expected product is 5-bromo-2,3-difluoroanisole.

PropertyValue
Molecular Formula C₇H₅BrF₂O
Molecular Weight 223.01 g/mol
Appearance Off-white crystalline solid[1]
Melting Point 33-35 °C[1]
Expected Yield 80-90%

Experimental Workflow Diagram

Bromination_Workflow Experimental Workflow for the Bromination of 2,3-Difluoroanisole cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve 2,3-difluoroanisole in acetonitrile B 2. Add N-Bromosuccinimide (NBS) A->B C 3. Stir at room temperature (2-4 hours) B->C D 4. Quench with aq. Na2S2O3 C->D Reaction Monitoring (TLC/GC-MS) E 5. Extract with CH2Cl2 D->E F 6. Wash with aq. NaHCO3 and brine E->F G 7. Dry over MgSO4 and concentrate F->G H 8. Purify by column chromatography G->H I 9. Characterize product (NMR, GC-MS, MP) H->I

Caption: Workflow for the synthesis of 5-bromo-2,3-difluoroanisole.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

This application note provides a straightforward and reproducible protocol for the regioselective bromination of 2,3-difluoroanisole. The use of N-bromosuccinimide in acetonitrile at room temperature offers a safe and efficient method for the synthesis of 5-bromo-2,3-difluoroanisole, a valuable intermediate for further chemical transformations. The detailed procedure and tabulated data will be beneficial for researchers in the fields of organic and medicinal chemistry.

References

Application Notes and Protocols: 1-Bromo-2,3-difluoro-4-methoxybenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific use of 1-Bromo-2,3-difluoro-4-methoxybenzene (CAS No. 406482-22-2) in the synthesis of commercialized agrochemicals is limited. The following application notes and protocols are based on the known reactivity of this class of compounds and information available for structurally similar molecules used in the agrochemical industry. These are intended to serve as a guide for research and development purposes.

Introduction

This compound is a highly functionalized aromatic building block with significant potential in the synthesis of novel agrochemicals. The presence of ortho- and meta-difluoro substituents, a methoxy group, and a bromine atom provides multiple reaction sites for the construction of complex molecular architectures. The fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the final active ingredient, while the bromine atom serves as a versatile handle for various cross-coupling and substitution reactions. These features make it a valuable intermediate for the development of next-generation herbicides, fungicides, and insecticides.

Potential Applications in Agrochemical Synthesis

Based on the chemistry of analogous compounds, this compound is a promising precursor for agrochemicals where a substituted phenyl moiety is a key pharmacophore. Potential applications include:

  • Fungicides: As a building block for succinate dehydrogenase inhibitors (SDHIs) or other classes of fungicides where a substituted aniline or phenol is a key intermediate. The difluoro-methoxyphenyl group can be incorporated to fine-tune the biological activity and spectrum of the fungicide.

  • Herbicides: In the synthesis of protoporphyrinogen oxidase (PPO) inhibitors or other herbicides that feature a substituted diphenyl ether or a similar core structure. The unique substitution pattern of this starting material can lead to herbicides with improved selectivity and efficacy.

  • Insecticides: For the development of novel insecticides, where the difluoro-methoxyphenyl group can be introduced to enhance the insecticidal potency and overcome resistance mechanisms.

Key Synthetic Transformations

The bromine atom on the aromatic ring is the primary site for synthetic elaboration. Key reactions for the derivatization of this compound in an agrochemical synthesis workflow are outlined below.

This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or vinyl groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Aryl or heteroaryl boronic acid or boronate ester (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

  • Procedure:

    • To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the boronic acid/ester, the palladium catalyst, and the base.

    • Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Data for Suzuki-Miyaura Coupling Reactions

EntryBoronic Acid/EsterCatalystBaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95
24-Pyridinylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane901670-85
3Thiophene-2-boronic acidPd(PPh₃)₄K₃PO₄DME851880-90

This reaction allows for the formation of carbon-nitrogen bonds, which is crucial for the synthesis of many agrochemically active anilines and related compounds.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound

    • Amine or amide (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

    • Ligand (e.g., Xantphos, BINAP) (2-10 mol%)

    • Base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.5 equivalents)

    • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium catalyst and the ligand in a reaction vessel.

    • Add this compound, the amine/amide, and the base.

    • Add the anhydrous solvent and stir the mixture at room temperature for a brief period.

    • Heat the reaction to the appropriate temperature (usually 80-120 °C) and monitor its progress.

    • After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the product by column chromatography or crystallization.

Table 2: Representative Data for Buchwald-Hartwig Amination Reactions

EntryAmine/AmideCatalyst/LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
1AnilinePd₂(dba)₃ / XantphosNaOt-BuToluene1101275-90
2PyrrolidinePd₂(dba)₃ / BINAPK₃PO₄1,4-Dioxane1001880-95
3AcetamidePd₂(dba)₃ / XantphosCs₂CO₃Toluene1202460-75

Visualization of Synthetic Pathways and Workflows

G General Synthetic Utility of this compound A 1-Bromo-2,3-difluoro- 4-methoxybenzene B Suzuki Coupling (Pd-catalyzed) A->B + R-B(OH)₂ C Buchwald-Hartwig Amination (Pd-catalyzed) A->C + R₂NH D Biaryl Agrochemicals (e.g., Herbicides, Fungicides) B->D E Aniline-based Agrochemicals (e.g., Fungicides, Insecticides) C->E

Caption: Synthetic pathways from this compound.

G Experimental Workflow for a Cross-Coupling Reaction cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: - this compound - Boronic Acid / Amine - Catalyst & Ligand - Base B Add Anhydrous Solvent A->B C Heat to Desired Temperature B->C D Monitor by TLC/LC-MS C->D E Quench and Extract D->E F Dry and Concentrate E->F G Column Chromatography F->G H Pure Product G->H

Caption: Step-by-step workflow for a typical cross-coupling reaction.

G Potential Agrochemical Target Pathway cluster_0 Fungal Respiration A Succinate B Succinate Dehydrogenase (SDH) A->B C Fumarate B->C D SDHI Fungicide (Derived from Intermediate) D->B

Caption: Inhibition of the fungal respiratory chain by a potential SDHI fungicide.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2,3-difluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry and drug development, due to its broad substrate scope and tolerance of various functional groups.[1][2] The synthesis of N-aryl-2,3-difluoro-4-methoxyanilines is of significant interest as this structural motif is present in numerous biologically active molecules. The electron-deficient nature of the aryl bromide, due to the presence of two fluorine atoms, and the substitution pattern can present challenges for this transformation, making the careful selection of reaction conditions critical for achieving high yields and purity.

These application notes provide a comprehensive overview of the key parameters and a detailed experimental protocol for the successful Buchwald-Hartwig amination of 1-Bromo-2,3-difluoro-4-methoxybenzene with a variety of primary and secondary amines.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the N-aryl amine product.[3][4]

The choice of ligand is crucial to facilitate both the oxidative addition and reductive elimination steps, especially for electron-deficient and sterically hindered substrates.[2] Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are typically employed to enhance catalytic activity.

Data Presentation: Optimized Reaction Conditions

While specific data for the amination of this compound is not extensively available in the public domain, the following table summarizes typical reaction conditions successfully employed for structurally and electronically similar aryl bromides, such as those bearing fluoro and other electron-withdrawing or -donating groups. These conditions serve as an excellent starting point for the optimization of the target reaction.

Aryl BromideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
3-Bromo-4-fluoro-acetophenoneMorpholinePd(dba)₂ (2)BINAP (3)NaOt-Bu (1.4)Toluene1001885
1-Bromo-4-fluorobenzeneAnilinePd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)1,4-Dioxane1001292
1-Bromo-2,4-difluorobenzenen-Butylamine[Pd(allyl)Cl]₂ (1)RuPhos (2)LHMDS (1.5)THF651688
4-Bromo-2-fluoroanisolePiperidinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Toluene1102490

This data is representative and compiled from literature on analogous reactions. Actual yields for this compound may vary and require optimization.

Experimental Protocols

The following is a detailed, representative protocol for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand

  • Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene or 1,4-Dioxane

  • Schlenk tube or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • Reaction Setup:

    • To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., in a glovebox), add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv).

    • Add this compound (1.0 mmol, 1.0 equiv).

    • If the amine is a solid, add it at this stage (1.2 mmol, 1.2 equiv).

    • Seal the reaction vessel.

  • Reagent Addition:

    • Remove the reaction vessel from the glovebox (if used).

    • Add the anhydrous solvent (e.g., Toluene, 5 mL) via syringe.

    • If the amine is a liquid, add it via syringe at this point (1.2 mmol, 1.2 equiv).

    • Ensure the system is under a positive pressure of inert gas.

  • Reaction Execution:

    • Place the reaction vessel in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C).

    • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 20 mL).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts, washing the pad with the same solvent.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2,3-difluoro-4-methoxyaniline derivative.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aryl Bromide, Amine, Base, Pd Source, and Ligand solvent Add Anhydrous Solvent reagents->solvent Inert Atmosphere heat Heat and Stir (80-110 °C, 12-24h) solvent->heat quench Cool and Dilute heat->quench filter Filter through Celite quench->filter extract Aqueous Work-up filter->extract purify Column Chromatography extract->purify product Pure N-Aryl Product purify->product Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-Br amine_coordination Amine Coordination oxidative_addition->amine_coordination HNR'R'' amido_complex Pd(II)-Amido Complex amine_coordination->amido_complex Base, -HBase⁺ amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product reductive_elimination Reductive Elimination

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-Bromo-2,3-difluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed application note and a proposed protocol for the scale-up synthesis of 1-Bromo-2,3-difluoro-4-methoxybenzene, a valuable fluorinated building block in medicinal chemistry and materials science. The described methodology is based on a robust Sandmeyer reaction, a widely utilized transformation in industrial settings. This protocol offers a practical approach for researchers requiring multi-gram quantities of this key intermediate.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the fluorine atoms and the methoxy group can significantly influence the pharmacokinetic and physicochemical properties of the final products. This document outlines a scalable and efficient synthetic route to this compound, starting from the commercially available 2,3-difluoro-4-methoxyaniline.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided below for reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
2,3-difluoro-4-methoxyanilineC₇H₇F₂NO159.13Solid168668-80-6
This compoundC₇H₅BrF₂O223.02SolidNot readily available

Synthetic Pathway

The proposed synthesis of this compound is achieved via a two-step, one-pot Sandmeyer reaction starting from 2,3-difluoro-4-methoxyaniline. The first step involves the diazotization of the aniline derivative, followed by a copper(I) bromide-mediated substitution to yield the final product.

Synthesis_Pathway Start 2,3-difluoro-4-methoxyaniline Intermediate Diazonium Salt Intermediate Start->Intermediate NaNO₂, HBr (aq) 0-5 °C Product This compound Intermediate->Product CuBr 60-70 °C Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with 2,3-difluoro-4-methoxyaniline and HBr B Cool to 0-5 °C A->B D Slowly Add NaNO₂ Solution (Diazotization) B->D C Prepare NaNO₂ Solution C->D F Add Diazonium Salt to CuBr (Sandmeyer Reaction) D->F E Prepare CuBr Solution E->F G Heat to 60-70 °C F->G H Cool to Room Temperature G->H I Extract with DCM H->I J Wash Organic Layer I->J K Dry and Concentrate J->K L Purify (Distillation/Recrystallization) K->L

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Bromo-2,3-difluoro-4-methoxybenzene by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of 1-Bromo-2,3-difluoro-4-methoxybenzene using chromatographic techniques. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the chromatographic purification of this compound.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is best suited for the purification of this compound?

A1: Both normal-phase column chromatography on silica gel and reversed-phase high-performance liquid chromatography (HPLC) are effective for purifying this compound. For initial purification of larger quantities from a crude reaction mixture, column chromatography is often employed. For achieving high purity, especially when separating closely related isomers, reversed-phase HPLC is generally superior.

Q2: What are the most common impurities to look for?

A2: Common impurities may include unreacted starting materials, regioisomers of the product (e.g., other bromodifluoromethoxybenzene isomers), and potentially polybrominated species. The separation of regioisomers can be particularly challenging.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Some halogenated compounds can be sensitive to the acidic nature of standard silica gel. If you observe degradation, consider using deactivated silica gel. You can prepare this by treating the silica gel with a small amount of a volatile base like triethylamine mixed in the eluent. Alternatively, using a different stationary phase like alumina (neutral or basic) might be a suitable option.

Q4: I am not getting good separation between my product and an impurity in column chromatography. What should I try?

A4: To improve separation, you can try the following:

  • Optimize the solvent system: Use thin-layer chromatography (TLC) to screen different solvent systems. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Adjusting the ratio to achieve a lower Rf for your target compound (ideally between 0.2-0.4) will generally improve separation on the column.

  • Use a longer column: Increasing the length of the stationary phase can enhance separation.

  • Employ a shallower solvent gradient: If you are using gradient elution, a slower, more gradual increase in polarity can improve resolution.

Q5: In reversed-phase HPLC, which column is recommended for this compound?

A5: While standard C18 columns can be used, fluorinated stationary phases, such as those with a pentafluorophenyl (PFP) ligand, often provide enhanced selectivity for halogenated and fluorinated aromatic compounds. This is due to unique interactions like dipole-dipole and π-π stacking between the analyte and the stationary phase.

Troubleshooting Common Problems

Problem Possible Cause(s) Solution(s)
Column Chromatography: Poor Separation Improper solvent system.Optimize eluent using TLC to achieve an Rf of 0.2-0.4 for the target compound.
Column overloaded.Reduce the amount of crude material loaded onto the column.
Column packed improperly (channeling).Ensure the silica gel is packed uniformly as a slurry without any air bubbles.
Column Chromatography: Compound Won't Elute Eluent is not polar enough.Gradually increase the polarity of the mobile phase.
Compound may have decomposed on the column.Test compound stability on a small amount of silica. Consider using deactivated silica or alumina.
HPLC: Broad or Tailing Peaks Column contamination or degradation.Flush the column with a strong solvent or replace it.
Inappropriate mobile phase pH (if ionizable impurities are present).Adjust the pH of the mobile phase with a suitable buffer.
Presence of secondary silanol interactions.Use a column with end-capping or add a competing base like triethylamine to the mobile phase in small amounts.
HPLC: High Backpressure Blockage in the system (e.g., frit, injector).Systematically check and clean or replace components.
Precipitated buffer in the mobile phase.Ensure buffer components are fully soluble in the mobile phase mixture.
Column aging.Replace the column.

Data Presentation

The following tables provide representative chromatographic data for compounds structurally similar to this compound. This data should be used as a starting point for method development.

Table 1: Representative TLC Data for Normal-Phase Chromatography on Silica Gel

Solvent System (Hexane:Ethyl Acetate) Analyte Type Representative Rf Value
95:5Non-polar impurity0.6 - 0.8
95:5This compound (projected)0.4 - 0.5
90:10This compound (projected)0.2 - 0.3
90:10More polar impurity0.1 - 0.15

Table 2: Representative HPLC Data

Parameter Method 1 (C18 Column) Method 2 (PFP Column)
Column Standard C18, 5 µm, 4.6 x 150 mmPentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm
Mobile Phase A WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Gradient 50% to 95% B over 20 min50% to 95% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 254 nmUV at 254 nm
Expected Elution Order Based primarily on hydrophobicity.May show altered selectivity for halogenated compounds.
Projected Retention Time 10 - 15 minPotentially longer retention due to specific interactions.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Sand

2. Method Development (TLC):

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a TLC plate.

  • Develop the plate in a series of solvent systems with varying ratios of hexanes to ethyl acetate (e.g., 98:2, 95:5, 90:10).

  • Identify a solvent system that gives the target compound an Rf value between 0.2 and 0.4 and provides good separation from impurities.

3. Column Preparation:

  • Securely clamp a glass column vertically.

  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge air bubbles.

  • Allow the silica to settle, and drain the excess solvent until the solvent level is just at the top of the silica bed.

4. Sample Loading:

  • Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or the eluent).

  • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

  • Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Add a thin layer of sand on top of the sample layer.

5. Elution and Fraction Collection:

  • Carefully add the eluent to the column.

  • Apply gentle pressure to begin elution.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Reversed-Phase HPLC

1. Materials:

  • Partially purified this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Pentafluorophenyl (PFP) or C18 HPLC column

  • HPLC system with a UV detector

2. Method Development:

  • Dissolve a small sample of the compound in the mobile phase.

  • Start with a scouting gradient, for example, 5% to 95% acetonitrile in water over 20-30 minutes.

  • Monitor the elution of the compound and any impurities.

  • Optimize the gradient to achieve baseline separation of the target compound from impurities. This may involve adjusting the gradient slope, starting and ending percentages of the organic solvent, and the run time.

3. Preparative HPLC (if applicable):

  • Once an analytical method is established, it can be scaled up for preparative purification.

  • Use a larger-diameter column with the same stationary phase.

  • Increase the flow rate and injection volume proportionally.

  • Collect fractions corresponding to the peak of the pure product.

  • Combine the pure fractions and remove the solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_tlc Method Development (TLC) cluster_column Column Chromatography cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve spot_tlc Spot on TLC Plate dissolve->spot_tlc develop_tlc Develop Plate spot_tlc->develop_tlc optimize_eluent Optimize Eluent (Rf 0.2-0.4) develop_tlc->optimize_eluent elute Elute with Optimized Solvent optimize_eluent->elute pack_column Pack Column with Silica Gel load_sample Load Sample pack_column->load_sample load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions by TLC collect->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product troubleshooting_logic start Problem: Poor Separation check_rf Is Rf of target compound between 0.2 and 0.4? start->check_rf adjust_solvent Adjust solvent polarity check_rf->adjust_solvent No check_loading Is the column overloaded? check_rf->check_loading Yes adjust_solvent->check_rf reduce_load Reduce sample load check_loading->reduce_load Yes check_packing Are there channels in the column? check_loading->check_packing No solution Improved Separation reduce_load->solution repack_column Repack column carefully check_packing->repack_column Yes check_packing->solution No repack_column->solution

common side reactions in the synthesis of 1-Bromo-2,3-difluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-Bromo-2,3-difluoro-4-methoxybenzene. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most common method for synthesizing this compound is through the electrophilic bromination of 1,2-difluoro-3-methoxybenzene. This reaction typically employs a bromine source, such as N-bromosuccinimide (NBS) or elemental bromine, in the presence of a suitable solvent.

Q2: What are the expected major side products in this synthesis?

A2: Due to the directing effects of the substituents on the benzene ring, the formation of regioisomeric and polybrominated byproducts is possible. The methoxy group is an activating ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors. The primary side products may include other isomers of monobrominated 1,2-difluoro-3-methoxybenzene and dibrominated products.

Q3: How can I minimize the formation of side products?

A3: To minimize side product formation, careful control of reaction conditions is crucial. This includes:

  • Temperature Control: Running the reaction at a lower temperature can increase the selectivity for the desired isomer.

  • Stoichiometry: Using a controlled amount of the brominating agent (ideally a 1:1 molar ratio or a slight excess) can reduce the extent of polybromination.

  • Slow Addition: Adding the brominating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile and improve selectivity.

Q4: What are the recommended purification techniques for the final product?

A4: The purification of this compound from the reaction mixture and potential side products is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is commonly used. Distillation under reduced pressure can also be an effective method for purification, provided the boiling points of the product and impurities are sufficiently different.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Inactive catalyst or brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use fresh or purified reagents. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. 3. Extend the reaction time.
Formation of multiple products (isomers) 1. The directing effects of the substituents lead to the formation of regioisomers. 2. The reaction temperature is too high, reducing selectivity.1. Optimize the reaction solvent and temperature to favor the formation of the desired isomer. 2. Conduct the reaction at a lower temperature.
Formation of polybrominated byproducts 1. Excess of brominating agent. 2. Reaction temperature is too high.1. Use a stoichiometric amount of the brominating agent. 2. Perform the reaction at a lower temperature and monitor the progress closely to stop the reaction once the starting material is consumed.
Difficult purification 1. Similar polarities of the product and side products. 2. Oily product that is difficult to crystallize.1. Employ high-performance liquid chromatography (HPLC) for separation. 2. Attempt purification by distillation under reduced pressure. 3. If the product is an oil, try co-distillation or trituration with a suitable solvent.

Experimental Protocols

General Protocol for the Bromination of 1,2-difluoro-3-methoxybenzene:

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • 1,2-difluoro-3-methoxybenzene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable solvent like dichloromethane or chloroform)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a fume hood, dissolve 1,2-difluoro-3-methoxybenzene in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Purge the flask with an inert gas.

  • Add N-bromosuccinimide (1.0 to 1.2 equivalents) to the solution in portions or as a solution in the same solvent.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Visualizations

Synthesis_and_Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Start 1,2-difluoro-3-methoxybenzene Product This compound Start->Product + NBS / Solvent Side_Product_1 Regioisomeric Monobrominated Product Start->Side_Product_1 + NBS / Suboptimal Conditions Side_Product_2 Dibrominated Product Start->Side_Product_2 + Excess NBS

Caption: Synthesis pathway and potential side reactions.

Troubleshooting_Workflow Start Experiment Start Check_Purity Analyze Crude Product (TLC/GC/NMR) Start->Check_Purity Desired_Product Desired Product Formed? Check_Purity->Desired_Product Purify Purify Product (Column Chromatography/Distillation) Desired_Product->Purify Yes Troubleshoot Troubleshoot Reaction Desired_Product->Troubleshoot No End Experiment Complete Purify->End Adjust_Conditions Adjust Conditions (Temp, Time, Reagents) Troubleshoot->Adjust_Conditions Adjust_Conditions->Start

Caption: A general workflow for troubleshooting the synthesis.

Technical Support Center: Optimizing Suzuki Coupling with 1-Bromo-2,3-difluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions to optimize the Suzuki-Miyaura cross-coupling yield of 1-Bromo-2,3-difluoro-4-methoxybenzene. This substrate presents unique challenges due to its electron-rich nature, which can impede the crucial oxidative addition step of the catalytic cycle.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound in a direct question-and-answer format.

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the most probable causes?

A: Low yields with this substrate are common and typically stem from its electronic properties. The methoxy group makes the aryl bromide electron-rich, which slows down the rate-determining oxidative addition step.[1][2] Several factors could be at play:

  • Suboptimal Catalyst/Ligand System: Standard ligands like triphenylphosphine (PPh₃) are often inefficient for electron-rich aryl bromides.[3] The palladium center requires electron-rich and sterically bulky phosphine ligands to facilitate oxidative addition.[1][2][4]

  • Ineffective Base/Solvent Combination: The base is crucial for activating the boronic acid for the transmetalation step.[5][6] Its effectiveness is highly dependent on the solvent system used.[5]

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and lack of a strict inert atmosphere can lead to catalyst degradation and the formation of inactive palladium black.[5]

  • Poor Reagent Quality: The purity of the aryl bromide, boronic acid, base, and solvents is critical for a successful reaction.[5]

Q2: I am observing a significant amount of homocoupling product from my boronic acid. How can this side reaction be minimized?

A: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or an excess of Pd(II) species at the beginning of the reaction.[5][7] To mitigate this:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen) to minimize oxygen levels.[5]

  • Use Pd(0) Pre-catalysts: Start with a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a pre-catalyst that rapidly generates the active Pd(0) species.[5] Using a Pd(II) source like Pd(OAc)₂ can sometimes lead to initial homocoupling as it is reduced to Pd(0).[3]

  • Controlled Reagent Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to minimize its opportunity to homocouple.[5]

Q3: My starting aryl bromide is being consumed, but the desired product is not forming. What other reactions could be occurring?

A: If the starting material is consumed without forming the desired product, dehalogenation is a likely side reaction. This occurs when the bromo group is replaced by a hydrogen atom. This side reaction can be caused by the presence of hydride sources in the reaction mixture.[7]

  • Screen Different Bases: Certain bases or impurities within them can act as hydride donors. Switching to an alternative base may solve the issue.[5]

  • Use High-Purity Anhydrous Solvents: Ensure that solvents are of high purity and anhydrous, as impurities can sometimes contribute to dehalogenation.[5]

Q4: How do I select the optimal catalyst and ligand for this electron-rich substrate?

A: The key is to use ligands that increase the electron density on the palladium center, which promotes the oxidative addition of the electron-rich C-Br bond.

  • Recommended Ligands: Bulky, electron-rich monophosphine ligands are highly effective. Buchwald ligands (e.g., SPhos, XPhos) and trialkylphosphines (e.g., P(tBu)₃, PCy₃) are excellent choices.[1][2][3][8]

  • Recommended Catalysts: While Pd(PPh₃)₄ can be used, it is often less effective. A combination of a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precursor like Pd(OAc)₂ with one of the aforementioned bulky ligands is generally more robust.[8] Modern pre-catalysts that incorporate these ligands (e.g., SPhos G3) are also excellent, user-friendly options.[4]

Q5: Which base and solvent system is a good starting point for optimization?

A: The choice of base and solvent are interdependent. A screening of different conditions is often necessary.

  • Bases: A range of bases can be effective, including carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[5][6] K₃PO₄ is often a good starting point, particularly in polar aprotic solvents.[5]

  • Solvents: Biphasic solvent systems are common and often effective.[5][9] Good starting points for screening include toluene/water, dioxane/water, and THF/water.[5] Anhydrous conditions using a soluble base like cesium carbonate in a solvent like dioxane can also be very successful.[5]

Frequently Asked Questions (FAQs)

Q1: Why is oxidative addition particularly challenging with this compound? A1: The methoxy (-OCH₃) group is a strong electron-donating group through resonance. This increases the electron density at the carbon atom of the C-Br bond, making it less electrophilic and thus less susceptible to oxidative addition by the Pd(0) catalyst, which is often the rate-limiting step of the reaction.[1][7]

Q2: Is water essential for the Suzuki coupling reaction? A2: Not always, but it plays a crucial role in many common protocols. In biphasic systems, water helps to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and facilitates the transmetalation step.[10] However, successful anhydrous Suzuki couplings have been developed, often using soluble bases like Cs₂CO₃ or KF in solvents like dioxane or THF.[5][11]

Q3: How can I visually determine if my palladium catalyst has deactivated? A3: A common sign of catalyst death is the formation of a black precipitate, known as palladium black. While many Suzuki reactions turn dark or black during the process, the formation of large, insoluble black particles that settle out of solution can indicate that the catalyst has agglomerated and lost its catalytic activity.[1]

Q4: What is a typical range for reaction temperature and time? A4: Suzuki coupling reactions are often heated to facilitate the reaction.[9] A typical temperature range is 60–100 °C.[9][12] Reaction times can vary widely, from a few hours to 24 hours or more.[9] It is highly recommended to monitor the reaction's progress by TLC or LC-MS to determine the optimal reaction time and to avoid potential product degradation from prolonged heating.[5]

Data Presentation

Table 1: Recommended Catalyst & Ligand Combinations for Electron-Rich Aryl Bromides

Palladium Source Ligand Typical Loading (mol%) Notes
Pd(OAc)₂ SPhos 1-2 A robust and widely used system for challenging substrates.[13]
Pd₂(dba)₃ P(t-Bu)₃ 1-2 Highly effective due to the electron-rich and bulky nature of the ligand.[8]
Pd(PPh₃)₄ None 2-5 A classic catalyst; may show lower efficacy for this substrate.[9]

| SPhos Precatalyst | (Integrated) | 1-2 | Convenient and highly active, ensuring efficient generation of Pd(0).[4] |

Table 2: Screening Guide for Base & Solvent Systems

Base (Equivalents) Solvent System Temperature (°C) Suitability
K₃PO₄ (2-3 eq.) Dioxane / H₂O (4:1) 80-100 Often a very effective combination for difficult couplings.[5][14]
K₂CO₃ (2-3 eq.) Toluene / H₂O (4:1) 80-100 A standard, cost-effective choice for initial screening.[5][9]
Cs₂CO₃ (2 eq.) Dioxane (anhydrous) 80-100 An excellent option for anhydrous conditions.[5]

| NaOH (aq) (2-3 eq.) | THF | 60-70 | A stronger base that can be effective in ethereal solvents.[5] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

    • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

    • Degassed solvent (e.g., Dioxane/H₂O mixture)

  • Procedure:

    • To a flame-dried Schlenk flask, add the this compound, arylboronic acid, palladium catalyst, ligand, and base.

    • Seal the flask with a septum and perform at least three vacuum/argon (or nitrogen) backfill cycles to establish an inert atmosphere.[5]

    • Using a syringe, add the degassed solvent system to the flask.

    • Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 90 °C).

    • Monitor the reaction progress using TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[5]

Protocol 2: Procedure for Solvent Degassing

A properly degassed solvent is critical to prevent catalyst deactivation.[5]

  • Place the solvent in a Schlenk flask equipped with a stir bar.

  • Seal the flask and connect it to a Schlenk line.

  • Freeze-Pump-Thaw Method (Recommended):

    • Freeze the solvent using a liquid nitrogen bath.

    • Once fully frozen, open the flask to the vacuum line for 5-10 minutes.

    • Close the flask to vacuum and thaw the solvent in a water bath. You may see bubbles evolve from the thawing solvent.

    • Repeat this freeze-pump-thaw cycle at least three times.

    • After the final cycle, backfill the flask with argon or nitrogen.

  • Sparging Method (Alternative):

    • Insert a long needle connected to an argon or nitrogen line into the solvent, ensuring the tip is below the liquid surface.

    • Insert a second, shorter needle to act as an outlet.

    • Bubble the inert gas through the solvent for 20-30 minutes.[15]

Visualizations

Suzuki_Cycle Diagram 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oa_complex R-Pd(II)Ln-X pd0->oa_complex Oxidative Addition trans_complex R-Pd(II)Ln-R' oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination re_out R-R' (Product) trans_complex->re_out oa_in R-X (Aryl Halide) oa_in->pd0 trans_in R'-B(OR)2 (Boronic Acid/Ester) trans_in->oa_complex base_in Base base_in->oa_complex

Caption: The key steps of the Suzuki catalytic cycle.[9][10]

Troubleshooting_Workflow Diagram 2: Troubleshooting Workflow for Low Yield start Low Yield / No Reaction q1 Is the atmosphere strictly inert? start->q1 sol1 Improve Degassing (Freeze-Pump-Thaw) Use Schlenk Technique q1->sol1 No q2 Are reagents pure and dry? q1->q2 Yes a1_yes Yes a1_no No sol2 Use fresh, high-purity reagents & anhydrous solvents q2->sol2 No q3 Is the ligand optimal for electron-rich Ar-Br? q2->q3 Yes a2_yes Yes a2_no No sol3 Switch to bulky, electron-rich ligand (e.g., SPhos, P(tBu)3) q3->sol3 No q4 Screen Base and Solvent Combination q3->q4 Yes a3_yes Yes a3_no No sol4 Try K3PO4 in Dioxane/H2O or Cs2CO3 in Dioxane q4->sol4

Caption: A logical workflow for diagnosing low-yield Suzuki reactions.

Experimental_Workflow Diagram 3: General Experimental Workflow setup 1. Add Solids to Flask (Ar-Br, Boronic Acid, Catalyst, Base) inert 2. Establish Inert Atmosphere (3x Vacuum/Argon Cycles) setup->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Cooldown & Aqueous Workup (Extraction) reaction->workup purify 6. Dry, Concentrate & Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: A standard workflow for a Suzuki coupling experiment.[5]

References

Technical Support Center: Purification of 1-Bromo-2,3-difluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-Bromo-2,3-difluoro-4-methoxybenzene (CAS: 406482-22-2).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in crude this compound?

A1: Common impurities can be categorized as follows:

  • Isomeric Impurities: Synthesis of substituted aromatic compounds can often result in a mixture of positional isomers. For example, isomers like 1-Bromo-3,4-difluoro-2-methoxybenzene may be present. These isomers often have very similar physical properties, making them challenging to separate.

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials such as 2,3-difluoroanisole or 4-bromo-2,3-difluorophenol could remain in the crude product.

  • Reaction Byproducts: Over-bromination can lead to di-brominated species. Additionally, side reactions may introduce other related substituted benzenes.

Q2: How do I choose the best purification method for my sample?

A2: The optimal purification strategy depends on the nature and quantity of the impurities.

  • Fractional Distillation: This method is most effective when the impurities are volatile and have boiling points that differ by at least a few degrees from the target compound. It is particularly useful for removing lower or higher boiling point starting materials and some isomeric impurities.

  • Column Chromatography: This is a highly versatile technique for removing impurities with different polarities from the desired product. It is effective for separating isomers and non-volatile impurities.

  • Preparative HPLC: For very high purity requirements and difficult separations of closely related isomers, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: How can I monitor the purity of my product during purification?

A3: Several analytical techniques can be used to assess purity:

  • Gas Chromatography (GC): GC is an excellent method for determining the purity of volatile compounds and quantifying the levels of various impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for analyzing the purity of the compound and can be adapted for a wide range of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR can help identify the desired product and detect the presence of structural isomers or other impurities.

Troubleshooting Guides

Issue 1: Fractional Distillation is not separating the impurities effectively.
  • Question: My GC analysis shows that the impurity profile is similar before and after fractional distillation. What could be the problem?

  • Answer: This issue often arises when the boiling points of the impurities are very close to that of this compound. Positional isomers are a common cause.

    • Solution 1: Increase the efficiency of your distillation column. Use a longer packed column (e.g., Vigreux or packed with Raschig rings or metal sponge) to increase the number of theoretical plates.

    • Solution 2: Perform the distillation under reduced pressure (vacuum distillation). Lowering the pressure will decrease the boiling points and may increase the boiling point difference between the isomers.

    • Solution 3: If distillation fails, switch to column chromatography, which separates compounds based on polarity rather than boiling point.

Issue 2: The compound is running with impurities during column chromatography.
  • Question: I am having trouble getting good separation on my silica gel column. The fractions are all mixtures of my product and an impurity. How can I improve this?

  • Answer: Poor separation on a column is typically due to an inappropriate solvent system or improper column packing.

    • Solution 1: Optimize your eluent system. Use Thin Layer Chromatography (TLC) to test various solvent mixtures. A good solvent system will show a clear separation between your product spot and the impurity spots, with the product having an Rf value of approximately 0.3-0.4. Start with a non-polar solvent like hexane and gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate or dichloromethane.

    • Solution 2: Ensure your column is packed correctly to avoid channeling. A well-packed column should have a flat, undisturbed surface.

    • Solution 3: Check the polarity of your compound and the impurities. If they are very similar, you may need to use a different stationary phase (e.g., alumina) or a different chromatographic technique like preparative HPLC.

Issue 3: Low yield after purification.
  • Question: I have successfully removed the impurities, but the final yield of my purified product is very low. What are the possible reasons?

  • Answer: Low yield can result from several factors during the purification process.

    • In Distillation: Product may be lost if the distillation is carried on for too long or at too high a temperature, leading to decomposition. Ensure the temperature is well-controlled. Some material will always be lost coating the distillation apparatus.

    • In Chromatography: The product might be too strongly adsorbed onto the column. If this is suspected, try a more polar eluent to wash the column at the end of the separation. Also, ensure you are not using too broad of a cut for your fractions, which might lead you to discard fractions containing your product.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound 406482-22-2C₇H₅BrF₂O223.02203.2 (at 760 mmHg)[1]1.615[1]
1-Bromo-3,4-difluoro-2-methoxybenzene888318-22-7C₇H₅BrF₂O223.02Not availableNot available
2,3-Difluoroanisole134364-69-5C₇H₆F₂O144.12144.5 (Predicted)[2]1.24
4-Bromo-2,3-difluorophenol144292-32-0C₆H₃BrF₂O208.99Not availableNot available
2,3-Difluoro-4-methoxyanilineNot availableC₇H₇F₂NO159.13Not availableNot available
Table 2: Suggested Solvent Systems for Column Chromatography
Impurity TypePolarity Difference from ProductSuggested Stationary PhaseRecommended Eluent System (Starting Point)
IsomersVery LowSilica GelHexane / Ethyl Acetate (e.g., 98:2 to 95:5)
Starting Materials (e.g., 2,3-Difluoroanisole)ModerateSilica GelHexane / Dichloromethane (e.g., 90:10)
Phenolic ImpuritiesHighSilica GelHexane / Ethyl Acetate (e.g., 90:10 to 80:20)

Experimental Protocols

Protocol 1: Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed distillation column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: As the liquid begins to boil, allow the vapor to slowly rise through the column. A vapor ring will be seen rising. Allow the column to equilibrate by adjusting the heat so that the vapor condenses and returns to the flask (total reflux) for a period before any distillate is collected.

  • Distillation: Slowly increase the heating rate to allow the vapor to reach the thermometer and then the condenser. Collect the distillate at a slow, steady rate (e.g., 1-2 drops per second).

  • Fraction Collection: Collect fractions based on the boiling point. The first fraction will likely contain lower-boiling impurities. Collect the fraction that distills at a constant temperature corresponding to the boiling point of the pure product. Switch receiving flasks if the temperature fluctuates.

  • Analysis: Analyze the collected fractions using GC or NMR to determine their purity.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine an appropriate solvent system that gives a good separation between the target compound and its impurities (Rf of the target compound should be ~0.3-0.4). A common starting point for compounds of this type is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Apply gentle pressure to the top of the column to achieve a steady flow rate.

  • Fraction Collection: Collect small fractions of the eluent as it passes through the column.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow crude_product Crude this compound analysis1 Initial Purity Analysis (GC/NMR) crude_product->analysis1 decision1 Impurities Identified? analysis1->decision1 distillation Fractional Distillation decision1->distillation Volatile Impurities with Different B.P. chromatography Column Chromatography decision1->chromatography Non-volatile or Isomeric Impurities analysis2 Purity Analysis of Fractions (GC/TLC) distillation->analysis2 chromatography->analysis2 combine_fractions Combine Pure Fractions analysis2->combine_fractions waste Impure Fractions / Residue analysis2->waste solvent_removal Solvent Removal (Rotary Evaporator) combine_fractions->solvent_removal final_product Pure Product solvent_removal->final_product

Caption: General purification workflow for this compound.

TroubleshootingTree cluster_dist Fractional Distillation cluster_chrom Column Chromatography start Poor Separation? dist_issue Impurity B.P. too close? start->dist_issue Using Distillation chrom_issue Co-elution of Impurities? start->chrom_issue Using Chromatography dist_sol1 Increase Column Efficiency (e.g., longer packed column) dist_issue->dist_sol1 Yes dist_sol2 Use Vacuum Distillation dist_sol1->dist_sol2 dist_sol3 Switch to Chromatography dist_sol2->dist_sol3 chrom_sol1 Optimize Eluent via TLC (aim for Rf ~0.3-0.4) chrom_issue->chrom_sol1 Yes chrom_sol2 Repack Column Carefully chrom_sol1->chrom_sol2 chrom_sol3 Change Stationary Phase (e.g., Alumina) chrom_sol2->chrom_sol3

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of Polyfluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polyfluorinated aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this specialized field of synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing polyfluorinated aromatic compounds?

A1: The primary methods for introducing fluorine atoms or fluorinated moieties to an aromatic ring are:

  • Nucleophilic Aromatic Substitution (SNAr): This is a widely used method where a nucleophile displaces a halide (often fluoride or chloride) on an electron-deficient polyfluoroaromatic ring. The high electronegativity of fluorine atoms activates the ring for nucleophilic attack.

  • Direct C-H Fluorination: This method involves the direct replacement of a carbon-hydrogen bond on the aromatic ring with a carbon-fluorine bond. It is an attractive strategy for late-stage functionalization. Photoredox catalysis is a common approach for this transformation.[1]

  • Transition-Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling are used to form carbon-carbon bonds between a polyfluorinated aryl halide and an organoboron reagent. This is a powerful method for creating complex polyfluorinated biaryls and other derivatives.

Q2: Why is my Nucleophilic Aromatic Substitution (SNAr) reaction not working or giving low yields?

A2: Low yields in SNAr reactions on polyfluoroarenes can stem from several factors:

  • Insufficiently activated ring: The aromatic ring needs to be electron-deficient enough to be attacked by the nucleophile. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex).[2][3]

  • Poor nucleophile: The nucleophile may not be strong enough to attack the aromatic ring.

  • Inappropriate solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often used to dissolve the reactants and facilitate the reaction.

  • Suboptimal temperature: While many SNAr reactions proceed at moderate temperatures, some may require heating to overcome the activation energy. However, excessive heat can lead to side reactions and decomposition.

  • Presence of water: Water can protonate the nucleophile, reducing its nucleophilicity, or interfere with the reaction in other ways. Anhydrous conditions are often preferred.

Q3: I am observing multiple products in my direct C-H fluorination reaction. How can I improve regioselectivity?

A3: Achieving high regioselectivity in direct C-H fluorination can be challenging. Here are some strategies to improve it:

  • Directing groups: Employing a directing group on your substrate can guide the fluorinating agent to a specific C-H bond, often at the ortho position.

  • Catalyst and ligand choice: In catalyzed reactions, the steric and electronic properties of the catalyst and ligands can significantly influence which C-H bond is functionalized.

  • Substrate electronics: The inherent electronic properties of the polyaromatic hydrocarbon will influence the reactivity of different C-H bonds. Understanding the electron density of the aromatic system can help predict the most likely site of fluorination.

  • Reaction conditions: Fine-tuning reaction parameters such as solvent, temperature, and the fluorinating agent can sometimes improve selectivity.

Q4: My Suzuki-Miyaura coupling of a polyfluorinated aryl halide is failing. What are the common culprits?

A4: Challenges in Suzuki-Miyaura couplings with polyfluorinated substrates often involve:

  • Catalyst deactivation: The palladium catalyst can be deactivated by various species in the reaction mixture. Using robust ligands, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos), can help stabilize the catalyst.[4]

  • Protodeboronation: The boronic acid or ester can be replaced by a hydrogen atom from the solvent or trace water, especially under basic conditions. Using a milder base or anhydrous conditions can mitigate this side reaction.[5]

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen.[4] Thoroughly degassing the reaction mixture is crucial.

  • Poor reactivity of the aryl halide: Polyfluorinated aryl chlorides can be less reactive than the corresponding bromides or iodides and may require more active catalyst systems and higher temperatures.[5]

Q5: What are the best practices for purifying polyfluorinated aromatic compounds?

A5: Purification can be challenging due to the unique properties of these compounds.

  • Flash Column Chromatography: This is a common method. Due to the non-polar nature of many polyfluorinated compounds, normal-phase chromatography on silica gel is often effective. Eluent systems typically consist of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate or dichloromethane. For very non-polar compounds, a high percentage of the non-polar solvent is used.

  • Recrystallization: This can be a highly effective method for obtaining very pure material. Common solvents for recrystallization of polyfluorinated aromatics include hexanes, toluene, or mixtures of a solvent in which the compound is soluble at high temperature and an anti-solvent in which it is insoluble at room temperature. Chloroform has also been shown to be effective for certain polyfluorinated compounds.[6]

  • Handling Insoluble Impurities: If your crude product contains insoluble material, it may be necessary to filter the dissolved product before chromatography or recrystallization.

Troubleshooting Guides

Low Yield in Polyfluorinated Aromatic Synthesis
Symptom Possible Cause Suggested Solution
No or low conversion of starting material Inactive reagent (e.g., moisture-sensitive fluorinating agent, degraded boronic acid).Use fresh, high-purity reagents. Store sensitive reagents under an inert atmosphere.
Suboptimal reaction temperature.Gradually increase the reaction temperature while monitoring for decomposition. For sensitive substrates, try lowering the temperature and extending the reaction time.
Catalyst deactivation (for cross-coupling reactions).Use fresh catalyst and ligands. Ensure the reaction is properly degassed to remove oxygen. Consider using more robust ligands (e.g., Buchwald ligands).[4]
Insufficiently activated substrate (for SNAr).Ensure the presence of strong electron-withdrawing groups ortho/para to the leaving group.
Formation of multiple products Poor regioselectivity in C-H fluorination.Screen different directing groups or catalyst systems. Optimize reaction conditions (solvent, temperature).
Homocoupling of boronic acid in Suzuki coupling.Thoroughly degas the reaction mixture. Use a Pd(0) source or an efficient precatalyst system to minimize Pd(II) species that can promote homocoupling.[4]
Side reactions (e.g., elimination, rearrangement).Lower the reaction temperature. Use a non-nucleophilic, sterically hindered base.
Good conversion, but low isolated yield Product loss during workup.Optimize the extraction and washing procedure. Be aware that some polyfluorinated compounds can be volatile.
Difficulty with purification.Refer to the purification troubleshooting guide below. The product may be co-eluting with impurities or degrading on the chromatography stationary phase.
Protodeboronation of the boronic acid/ester.Use a milder base (e.g., K₃PO₄, Cs₂CO₃). Run the reaction under anhydrous conditions. Consider using a more stable boronate ester (e.g., pinacol or MIDA).[5]
Purification Challenges
Symptom Possible Cause Suggested Solution
Poor separation in column chromatography Inappropriate eluent system.Systematically screen different solvent systems using TLC. Aim for an Rf of 0.2-0.3 for the target compound in the chosen eluent for isocratic elution.[7]
Co-elution of impurities with similar polarity.Try a different stationary phase (e.g., alumina instead of silica gel). For HPLC, consider a fluorinated stationary phase which can offer unique selectivity.[4]
Compound is very non-polar (high Rf).Use a very non-polar eluent system (e.g., pure hexanes or a high percentage of hexanes).
Compound is very polar (low Rf).Use a more polar eluent system. For highly polar compounds, reversed-phase chromatography may be more effective.
Compound streaks on the TLC plate/column Compound is too acidic or basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.
Compound is degrading on the silica gel.Deactivate the silica gel by treating it with a base like triethylamine. Alternatively, use a less acidic stationary phase like alumina or florisil.
Sample is overloaded on the column.Use a larger column with more stationary phase for the amount of crude material.
Difficulty with recrystallization Oiling out instead of crystallizing.Use a more dilute solution. Cool the solution more slowly. Try a different solvent system.
No crystal formation.Try scratching the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal if available. Store the solution at a lower temperature for an extended period.
Poor recovery.The compound may be too soluble in the chosen solvent. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution at an elevated temperature until it becomes slightly cloudy, then allow it to cool slowly.

Experimental Protocols & Data

Nucleophilic Aromatic Substitution (SNAr) of Hexafluorobenzene with Phenol

General Procedure: To a solution of phenol (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under a nitrogen atmosphere, add a base such as potassium carbonate (2.0 mmol). Stir the mixture at room temperature for 15 minutes. Add hexafluorobenzene (1.2 mmol) to the reaction mixture. Heat the reaction to 60-80 °C and monitor its progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Nucleophile Base Solvent Temp (°C) Time (h) Yield (%) Reference
PhenothiazineK₂CO₃DMF602496[8]
PhenothiazineK₃PO₄MeCN602467[8]
CyclopropanolCs₂CO₃DMF75690N/A
AnilineNaHTHFRT285N/A
Direct C-H Fluorination of a Polycyclic Aromatic Hydrocarbon (PAH)

Representative Protocol (Photocatalytic): In a vial equipped with a stir bar, the polycyclic aromatic hydrocarbon (e.g., pyrene, 0.2 mmol), a photocatalyst (e.g., an acridinium-based catalyst, 1-5 mol%), and a fluorine source (e.g., Selectfluor or N-fluorobenzenesulfonimide (NFSI), 1.5-2.0 equiv) are combined in a suitable solvent (e.g., acetonitrile or dichloromethane, 0.1 M). The vial is sealed and the mixture is degassed by sparging with nitrogen or argon. The reaction is then stirred and irradiated with a light source (e.g., blue LEDs) at room temperature. The progress of the reaction is monitored by TLC, GC-MS, or NMR. After completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.

Note: Yields and regioselectivity are highly substrate-dependent.

Substrate Fluorine Source Catalyst Solvent Yield (%) Reference
Diphenyl Ether[¹⁸F]TBAFAcridinium-basedMeCN/tBuOHLow (RCY)[1]
OxindoleSelectfluorNoneDCE62-88[9]
2-ArylbenzothiazoleNFSIPd(OAc)₂Tolueneup to 85N/A
Suzuki-Miyaura Cross-Coupling of a Polyfluorinated Aryl Halide

General Procedure: To an oven-dried Schlenk flask, add the polyfluorinated aryl halide (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., toluene/water, dioxane/water, or THF/water) is then added via syringe. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography or recrystallization.

Aryl Halide Boronic Acid Catalyst Base Solvent Temp (°C) Yield (%) Reference
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O110>95[1]
Polychlorinated aromaticsAlkyl pinacol boronic estersPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10050-95
BromopentafluorobenzenePhenylboronic acidPd₂(dba)₃/XPhosNa₂CO₃THF/Toluene/H₂O9536

Visualizations

Reaction Mechanisms & Workflows

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products Polyfluoroarene Polyfluoroarene (Ar-F) Meisenheimer Meisenheimer Complex (Resonance Stabilized Carbanion) Polyfluoroarene->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Meisenheimer Product Substituted Product (Ar-Nu) Meisenheimer->Product Elimination of Leaving Group LeavingGroup Fluoride Ion (F-) Meisenheimer->LeavingGroup Suzuki_Coupling_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Oxidative Addition PdII_ArB Ar-Pd(II)L_n-OR' PdII_ArX->PdII_ArB Ligand Exchange PdII_ArAr Ar-Pd(II)L_n-Ar' PdII_ArB->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination product Ar-Ar' (Product) reagents Ar-X (Polyfluoroaryl Halide) boronic Ar'-B(OR)₂ + Base Troubleshooting_Workflow start Low Yield Observed check_conversion Check Starting Material Conversion (TLC, GC-MS, NMR) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion good_conversion Good Conversion, Low Isolated Yield check_conversion->good_conversion reagent_activity Verify Reagent Activity (Freshness, Purity) low_conversion->reagent_activity Yes review_purification Review Purification Method (Column, Recrystallization) good_conversion->review_purification Yes optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Base, Catalyst) reagent_activity->optimize_conditions side_products Analyze for Side Products (e.g., Homocoupling, Protodeboronation) optimize_conditions->side_products workup_loss Check for Loss During Workup (Extraction, Volatility) review_purification->workup_loss

References

improving the regioselectivity of 1-Bromo-2,3-difluoro-4-methoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the regioselectivity of 1-Bromo-2,3-difluoro-4-methoxybenzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The main challenge is controlling the regioselectivity of the electrophilic bromination of the starting material, 2,3-difluoroanisole. The methoxy (-OCH₃) group is a strong ortho-, para-director, while the fluorine atoms are deactivating yet also ortho-, para-directing. This combination of directing effects can lead to the formation of a mixture of constitutional isomers, primarily the desired 4-bromo product and the undesired 6-bromo isomer, along with potential di-brominated byproducts.

Q2: What are the common byproducts formed during the bromination of 2,3-difluoroanisole?

A2: The most common byproduct is 1-Bromo-2,3-difluoro-6-methoxybenzene, formed due to the ortho-directing effect of the methoxy group. Depending on the reaction conditions, di-brominated products can also be formed if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.

Q3: Which brominating agents are recommended for this synthesis to enhance regioselectivity?

A3: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) for regioselective brominations.[1][2] NBS is a milder brominating agent, which can lead to higher selectivity for the sterically less hindered para-position. Using a catalyst in conjunction with NBS can further improve results.

Q4: How does the choice of solvent impact the regioselectivity of the reaction?

A4: The solvent can play a crucial role in modulating the reactivity of the brominating agent. Using hexafluoroisopropanol (HFIP) as a solvent has been shown to enable mild and highly regioselective halogenation of a broad range of arenes.[3][4] Its strong hydrogen-bond donating properties can activate the N-halosuccinimide, leading to efficient and selective halogenation.[3]

Q5: What analytical methods are suitable for determining the isomeric ratio of the product mixture?

A5: Gas Chromatography (GC) and ¹H NMR spectroscopy are effective methods for determining the ratio of isomers. GC can separate the isomers, and the peak areas can be used to quantify their relative amounts. ¹H NMR can also be used, as the aromatic protons of the different isomers will have distinct chemical shifts and coupling constants.

Troubleshooting Guide

Problem 1: Low regioselectivity with a significant amount of the 6-bromo isomer.

  • Possible Cause: The reaction conditions are favoring the electronically preferred ortho-position over the sterically hindered para-position. This can be exacerbated by highly reactive brominating agents or high reaction temperatures.

  • Solution:

    • Change Brominating Agent: Switch from molecular bromine (Br₂) to N-Bromosuccinimide (NBS). NBS is generally more selective.

    • Optimize Solvent: Consider using a fluorinated alcohol like hexafluoroisopropanol (HFIP), which can enhance para-selectivity.[3][4]

    • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Lower temperatures often increase selectivity by favoring the product that arises from the lower energy transition state, which is typically the para-isomer due to reduced steric hindrance.[5]

    • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which can improve selectivity.

Problem 2: Formation of di-brominated byproducts.

  • Possible Cause: Excess brominating agent or prolonged reaction time. The initial product, being an activated aromatic ring, can undergo a second bromination.

  • Solution:

    • Stoichiometry Control: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the brominating agent relative to the 2,3-difluoroanisole.

    • Monitor Reaction Progress: Closely monitor the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop it as soon as the starting material is consumed.

    • Lower Temperature: Running the reaction at a lower temperature can also help to minimize over-bromination.

Problem 3: Low overall yield of the desired product.

  • Possible Cause: Incomplete reaction, degradation of starting material or product, or loss of product during workup and purification.

  • Solution:

    • Ensure Complete Reaction: Monitor the reaction to ensure all the starting material has been consumed. If the reaction stalls, a slight increase in temperature or addition of a catalyst might be necessary.

    • Appropriate Quenching: After the reaction is complete, quench any remaining brominating agent with a reducing agent like sodium bisulfite or sodium thiosulfate solution.

    • Careful Purification: The isomers can have similar polarities, making separation difficult. Optimize the column chromatography conditions (e.g., using a shallow solvent gradient of hexane and ethyl acetate) or consider recrystallization to isolate the desired 4-bromo isomer.

Data Presentation

Table 1: Effect of Reaction Conditions on the Regioselectivity of Bromination of 2,3-Difluoroanisole

EntryBrominating AgentSolventTemperature (°C)Approximate Regioisomeric Ratio (4-bromo : 6-bromo)Approximate Yield (%)
1Br₂CCl₄252 : 175
2NBSCH₂Cl₂254 : 180
3NBSAcetonitrile255 : 185
4NBSHFIP25>10 : 190
5NBSHFIP0>15 : 188

Note: The data presented in this table are illustrative and based on general principles of electrophilic aromatic substitution. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Recommended Protocol for Highly Regioselective Synthesis of this compound

This protocol is designed to maximize the yield of the desired 4-bromo isomer.

Materials:

  • 2,3-Difluoroanisole

  • N-Bromosuccinimide (NBS)

  • Hexafluoroisopropanol (HFIP)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-difluoroanisole (1.0 eq.) in hexafluoroisopropanol (HFIP). Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: To the cooled solution, add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the desired this compound from other isomers.

Visualizations

experimental_workflow cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start_material 2,3-Difluoroanisole in HFIP cool Cool to 0 °C start_material->cool add_nbs Add NBS (1.05 eq) cool->add_nbs react Stir at 0 °C (1-3h) Monitor by TLC/GC add_nbs->react quench Quench with NaHSO₃ react->quench extract Extract with EtOAc quench->extract wash Wash & Dry extract->wash purify Column Chromatography wash->purify product Pure 1-Bromo-2,3-difluoro- 4-methoxybenzene purify->product

Caption: Experimental workflow for the regioselective synthesis.

troubleshooting_guide cluster_solutions Solutions for Low Regioselectivity cluster_byproducts Other Issues start Low Regioselectivity? sol1 Use NBS instead of Br₂ start->sol1 Yes byproduct_q Di-bromination? start->byproduct_q No sol2 Use HFIP as solvent sol1->sol2 sol3 Lower Reaction Temp (0 °C) sol2->sol3 sol4 Slow addition of NBS sol3->sol4 byproduct_a Use 1.0-1.1 eq. NBS Monitor reaction closely byproduct_q->byproduct_a Yes

Caption: Troubleshooting flowchart for synthesis issues.

reaction_pathway cluster_products Products start 2,3-Difluoroanisole desired Desired Product: This compound start->desired + NBS / HFIP (Major Pathway) undesired Side Product: 1-Bromo-2,3-difluoro-6-methoxybenzene start->undesired + NBS / HFIP (Minor Pathway)

Caption: Reaction pathway showing desired and side products.

References

Technical Support Center: Workup Procedures for 1-Bromo-2,3-difluoro-4-methoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and procedural information for the workup of chemical reactions involving 1-Bromo-2,3-difluoro-4-methoxybenzene.

Section 1: General Workup Principles & FAQs

This section covers common questions and issues applicable to a wide range of reactions involving the title compound.

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous workup procedure after a reaction?

A1: A standard workup aims to separate the desired organic product from inorganic salts, catalysts, and polar reagents.[1][2] The typical sequence involves quenching the reaction, followed by extraction and washing in a separatory funnel.[1][2]

  • Quench: Cool the reaction mixture to room temperature and cautiously add a quenching solution (e.g., water, saturated ammonium chloride) to stop the reaction.

  • Dilute & Extract: Dilute the mixture with an appropriate organic solvent (see Table 1) and transfer to a separatory funnel. Add an aqueous solution to extract water-soluble impurities.

  • Wash: Wash the organic layer sequentially with different aqueous solutions (e.g., dilute acid, sodium bicarbonate, brine) to remove specific impurities.[1]

  • Dry & Concentrate: Dry the isolated organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure (e.g., rotary evaporation).[1][3]

Q2: I'm getting a persistent emulsion during liquid-liquid extraction. What should I do?

A2: Emulsions are common when surfactant-like molecules are present or when high-boiling polar solvents like DMF are used.[4][5] They appear as a cloudy or thick layer between the organic and aqueous phases.[6]

  • Patience: First, let the separatory funnel stand for 10-30 minutes; sometimes, the layers separate on their own.[7][8][9]

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod.[4][6] Avoid vigorous shaking, which can worsen the problem.[4]

  • Salting Out: Add saturated sodium chloride solution (brine) to the funnel.[4][6][10] This increases the ionic strength of the aqueous layer, forcing organic components out and helping to break the emulsion.[4][6]

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[7][10] This can physically disrupt the colloidal mixture.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method to force phase separation.[9][10][11][12]

Q3: How do I effectively remove high-boiling point solvents like DMF or DMSO?

A3: These solvents are water-miscible but difficult to remove by evaporation. The most common method is through repeated aqueous washes.[5]

  • Dilute the reaction mixture significantly with an extraction solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the organic layer multiple times (5-10 times) with large volumes of water and/or brine. For every 5 mL of DMF/DMSO, use at least 5 washes with 10 mL of water each.[5] This partitions the polar solvent into the aqueous phase.

Section 2: Troubleshooting Specific Reaction Workups

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling is a common application for this compound. Workup focuses on removing the catalyst and boron-containing byproducts.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but the organic layer is black/grey. How do I remove the palladium catalyst?

A1: The color indicates the presence of palladium, which can be heterogeneous (Pd black) or soluble.

  • Heterogeneous Palladium: A simple and effective method is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite® (1-2 cm thick) in a sintered glass funnel.[3][13][14] This will trap insoluble palladium particles.

  • Soluble Palladium: If the filtrate is still colored, soluble palladium species are present.[13] In this case, treatment with a palladium scavenger is necessary. Thiol-based scavengers on silica or specialized polymers are very effective.[15][16] Stir the crude product solution with the scavenger, then filter to remove the scavenger-bound palladium.[13][15]

Q2: I see a significant amount of boronic acid or its homocoupling byproduct in my crude NMR. How can I remove it?

A2: Boronic acids and their byproducts can often be removed with specific washes or treatments.

  • Aqueous Base Wash: If your product is not acidic, wash the organic layer with an aqueous base (e.g., 1M NaOH). This will deprotonate the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer.[17]

  • Methanol Azeotrope: Boron compounds can be removed by repeatedly dissolving the crude product in methanol and concentrating it on a rotary evaporator.[5][17] This process forms volatile trimethyl borate.

  • Specialized Scavengers: Silica-based scavengers with diol or amine functionality can selectively bind to and remove boronic acids.[18]

Data Presentation

Issue Potential Cause Recommended Solution(s) Citation(s)
Black/grey particles in productHeterogeneous Palladium Catalyst (Pd(0))Dilute reaction mixture and filter through a pad of Celite®.[3][13][14]
Yellow/brown color in filtrateSoluble Palladium Species (e.g., Pd(II))Stir with a palladium scavenger (e.g., thiol-functionalized silica), then filter.[13][15][16]
Boronic acid starting material presentIncomplete reaction or excess reagentWash organic layer with aqueous base (e.g., 1M NaOH) to form a soluble boronate salt.[17]
Boronic acid byproducts (e.g., boroxines)Decomposition of boronic acidConcentrate the crude product from methanol several times to form volatile trimethyl borate.[5][17]
Triphenylphosphine oxide byproductUse of PPh₃-based ligandsPurify by column chromatography or suspend crude in pentane/ether and filter through a silica plug.[5]
Grignard Reaction

The formation and subsequent reaction of a Grignard reagent from this compound requires strictly anhydrous conditions and a careful workup procedure.[19][20]

Frequently Asked Questions (FAQs)

Q1: How should I quench my Grignard reaction?

A1: The quenching step neutralizes the highly basic Grignard reagent and protonates the newly formed alkoxide intermediate.[21] The choice of quenching agent depends on the desired outcome (see Table 2).

  • For robust products: Slowly pour the reaction mixture over crushed ice and then add a dilute acid like 1M HCl.

  • For sensitive products: Cool the reaction to 0°C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This is a milder, less acidic quench.

Q2: After quenching, I have a lot of white inorganic salts that make extraction difficult. How do I handle this?

A2: These are magnesium salts (e.g., Mg(OH)Br), which are common byproducts.

  • Acidification: Adding a dilute acid (e.g., 1M HCl) will often dissolve these salts by converting them to more soluble species (e.g., MgCl₂). Ensure your product is stable to acid.

  • Filtration: If the salts remain insoluble, you can dilute the mixture with your extraction solvent and filter the entire biphasic mixture through Celite® to remove the solids before proceeding with the separation of the liquid layers.

Q3: I have a significant amount of a biphenyl byproduct. What is it and how can I remove it?

A3: This is likely the homocoupled product (3,3',4,4'-tetrafluoro-5,5'-dimethoxy-1,1'-biphenyl) formed from a Wurtz-type side reaction. Its formation is favored by higher temperatures and concentrated solutions during Grignard formation. It must typically be removed by column chromatography or recrystallization, as its polarity is often very similar to the desired product.

Data Presentation

Quenching Agent Description Use Case Citation(s)
Saturated aq. NH₄ClMildly acidic bufferIdeal for acid-sensitive functional groups.[5]
Dilute HCl or H₂SO₄Strong acidEffective at dissolving magnesium salts. Used for acid-stable products.[21]
Water or IceNeutral quenchUsed for simple protonation, but can result in precipitation of magnesium hydroxides.[22]
Solid CO₂ (Dry Ice)Electrophilic quenchUsed to form a carboxylic acid from the Grignard reagent.[22]

Section 3: Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction

  • Cool the completed reaction mixture to room temperature in an ice bath.

  • Slowly add the appropriate quenching solution (e.g., 50 mL of water or saturated aq. NH₄Cl) with stirring.

  • Transfer the entire mixture to a separatory funnel.

  • Add an organic extraction solvent (e.g., 100 mL of ethyl acetate) and gently shake, venting frequently.[6]

  • Allow the layers to separate. Drain and save the organic layer.

  • Extract the aqueous layer two more times with the organic solvent (2 x 50 mL).

  • Combine all organic layers and wash sequentially with 50 mL of water, then 50 mL of saturated aq. NaCl (brine).

  • Drain the final organic layer into an Erlenmeyer flask and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.[1][2]

Protocol 2: Removal of Palladium Catalyst via Celite Filtration

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a solvent that fully dissolves the product but not the catalyst (e.g., ethyl acetate, dichloromethane).[13]

  • Prepare a filtration setup by placing a 1-2 cm thick pad of Celite® in a Büchner or sintered glass funnel.[13][14]

  • Wet the Celite® pad with the chosen solvent.

  • Slowly pour the diluted reaction mixture onto the Celite® pad.[13]

  • Wash the pad with additional fresh solvent to ensure all of the product is collected.[13][14]

  • Collect the filtrate, which now contains the product free from heterogeneous palladium. Proceed with aqueous workup or concentration.

Section 4: Visualization of Workflows

Diagram 1: General Aqueous Workup Workflow

G General Aqueous Workup Workflow start Reaction Mixture quench 1. Quench Reaction (e.g., add H₂O or sat. NH₄Cl) start->quench extract 2. Dilute & Transfer to Separatory Funnel quench->extract wash 3. Wash Organic Layer (e.g., with NaHCO₃, Brine) extract->wash separate 4. Separate Layers wash->separate dry 5. Dry Organic Layer (e.g., over Na₂SO₄) separate->dry Organic Layer aq_waste Aqueous Waste separate->aq_waste Aqueous Layer filter 6. Filter Drying Agent dry->filter concentrate 7. Concentrate Solvent (Rotary Evaporation) filter->concentrate end Crude Product concentrate->end

Caption: A standard workflow for isolating a product using aqueous workup.

Diagram 2: Troubleshooting Guide for Suzuki Coupling Workup

G Troubleshooting Suzuki Coupling Workup start Crude Product is Impure q1 Is the crude solid black/grey? start->q1 a1_yes Filter through Celite® to remove Pd(0) q1->a1_yes Yes q2 Is the crude solution colored (yellow/brown)? q1->q2 No a1_yes->q2 a2_yes Stir with a Pd scavenger (e.g., SiliaMetS Thiol), then filter q2->a2_yes Yes q3 Does NMR show boronic acid/byproducts? q2->q3 No a2_yes->q3 a3_yes Wash with 1M NaOH (if product is not acidic) OR Concentrate from MeOH repeatedly q3->a3_yes Yes end Purified Product (or proceed to chromatography) q3->end No a3_yes->end

Caption: A decision tree for purifying products from Suzuki coupling reactions.

Diagram 3: Troubleshooting Guide for Grignard Reaction Workup

G Troubleshooting Grignard Reaction Workup start Problem During Workup q1 Persistent emulsion formed? start->q1 a1_yes 1. Let stand 2. Add brine (sat. NaCl) 3. Filter through Celite® q1->a1_yes Yes q2 Insoluble white salts (magnesium salts)? q1->q2 No a1_yes->q2 a2_yes Add dilute acid (e.g., 1M HCl) if product is stable q2->a2_yes Yes q3 Recovered mostly starting material? q2->q3 No end Proceed to Extraction a2_yes->end a3_yes Possible issues: - Incomplete reaction - Grignard was 'quenched' by moisture/air q3->a3_yes Yes q3->end No a3_yes->end

Caption: A decision tree for common issues in Grignard reaction workups.

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the Analysis of 1-Bromo-2,3-difluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of spectroscopic techniques for the characterization of 1-Bromo-2,3-difluoro-4-methoxybenzene, with a focus on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Predicted NMR Spectral Data

In the absence of experimental data, computational prediction tools can provide valuable insights into the expected NMR spectra. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. It is important to note that these are theoretical values and may differ from experimental results.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.2 - 7.5m-Aromatic-H
~ 6.8 - 7.1m-Aromatic-H
~ 3.9s-OCH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm)Assignment
~ 150 - 160 (d, JCF)C-F
~ 145 - 155 (d, JCF)C-F
~ 140 - 150 (d)C-OCH₃
~ 115 - 125 (d)Aromatic C-H
~ 110 - 120 (d)Aromatic C-H
~ 100 - 110 (d)C-Br
~ 56OCH₃

Note: Predicted values are estimates and should be confirmed by experimental data. 'd' denotes a doublet, and 'm' denotes a multiplet.

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for analyzing complex aromatic systems.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2-5 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections to obtain a clean spectrum.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Identify the chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) for all signals.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, complementary techniques provide a more complete analytical picture.

Table 3: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C-O, C-F, C-Br, aromatic C-H).Fast, non-destructive, provides a "fingerprint" of the molecule.Complex spectra can be difficult to interpret fully, especially in the fingerprint region.
Gas Chromatography (GC) Purity of the sample and retention time.Excellent for separating volatile compounds and assessing purity.Does not provide structural information on its own; often coupled with MS.

Logical Workflow for Spectroscopic Analysis

The structural elucidation of a novel compound like this compound follows a logical progression of analytical techniques.

G cluster_0 Initial Analysis cluster_2 Data Interpretation & Structure Confirmation Synthesis Compound Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR 1H and 13C NMR Spectroscopy Purification->NMR Purity & Preliminary Structure MS Mass Spectrometry Purification->MS Molecular Weight & Formula IR Infrared Spectroscopy Purification->IR Functional Groups Data_Analysis Combined Spectroscopic Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Elucidation Structure Elucidation & Verification Data_Analysis->Structure_Elucidation

Caption: Workflow for the structural elucidation of this compound.

Qualitative Spectral Interpretation

Based on the structure of this compound, the following features are expected in its NMR spectra:

  • ¹H NMR: The spectrum will be dominated by the aromatic protons and the methoxy protons. The two aromatic protons will likely appear as complex multiplets due to coupling to each other and to the adjacent fluorine atoms. The methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms. The carbons directly attached to fluorine will exhibit large C-F coupling constants, appearing as doublets. The carbon attached to the bromine atom will be influenced by the heavy atom effect, potentially shifting its signal to a higher field (lower ppm) than might be expected based on electronegativity alone. The methoxy carbon will appear as a sharp singlet around 56 ppm.

By combining the predicted data with the outlined experimental protocol and a multi-technique analytical approach, researchers can confidently determine the structure of this compound and similar novel compounds.

Interpreting the Mass Spectrum of 1-Bromo-2,3-difluoro-4-methoxybenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the expected mass spectrum of 1-Bromo-2,3-difluoro-4-methoxybenzene. Due to the limited availability of direct spectral data for this specific compound, this analysis is based on a comparison with the known fragmentation patterns of structurally similar molecules. By examining the mass spectra of related compounds, we can predict the fragmentation pathways and characteristic peaks for this compound, offering valuable insights for its identification and characterization in complex matrices.

Predicted Mass Spectrum Analysis of this compound

The mass spectrum of this compound is expected to exhibit a characteristic molecular ion peak cluster due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural abundance.[1][2] The fragmentation will likely proceed through several key pathways, including the loss of the bromine atom, the methyl group from the methoxy substituent, and potentially the elimination of carbon monoxide or hydrogen fluoride.

Comparison with Structurally Related Compounds

To build a comprehensive understanding, we will compare the predicted spectrum with the known mass spectra of bromobenzene, 4-bromoanisole, and 1,2-difluorobenzene. This comparative approach allows for the confident assignment of major fragment ions.

Data Presentation: Predicted and Comparative Mass Spectral Data
Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragment Ions (m/z) and Their Interpretation
This compound (Predicted) C₇H₅BrF₂O222.02 / 224.02M⁺˙/ [M+2]⁺˙ (222/224): Molecular ion peak with characteristic 1:1 ratio for bromine isotopes.[M-CH₃]⁺ (207/209): Loss of a methyl radical from the methoxy group.[M-Br]⁺ (143): Loss of the bromine radical.[M-CH₃-CO]⁺ (179/181): Subsequent loss of carbon monoxide from the [M-CH₃]⁺ ion.
Bromobenzene [3][4][5]C₆H₅Br155.96 / 157.96M⁺˙/ [M+2]⁺˙ (156/158): Molecular ion with a 1:1 isotopic pattern.[1][M-Br]⁺ (77): Loss of the bromine atom to form the phenyl cation.
4-Bromoanisole [6][7][8][9][10]C₇H₇BrO185.97 / 187.97M⁺˙/ [M+2]⁺˙ (186/188): Molecular ion with a 1:1 isotopic pattern.[6][M-CH₃]⁺ (171/173): Loss of a methyl radical.[6][M-Br]⁺ (107): Loss of the bromine atom.[6]
1,2-Difluorobenzene [11][12][13][14]C₆H₄F₂114.09M⁺˙ (114): Molecular ion peak.[M-HF]⁺˙ (94): Loss of a molecule of hydrogen fluoride.

Experimental Protocols

A standardized protocol for acquiring the mass spectrum of a solid or liquid aromatic compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system is provided below.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Injector Temperature: 250 °C

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-500

Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or methanol).

  • Inject 1 µL of the solution into the GC-MS system.

Visualization of Fragmentation and Experimental Workflow

To further clarify the relationships and processes, the following diagrams are provided.

Fragmentation_Pathway M C₇H₅BrF₂O⁺˙ (m/z 222/224) frag1 C₆H₂BrF₂O⁺ (m/z 207/209) M->frag1 - CH₃ frag2 C₇H₅F₂O⁺ (m/z 143) M->frag2 - Br frag3 C₅H₂BrF₂⁺ (m/z 179/181) frag1->frag3 - CO Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample inject Inject into GC-MS dissolve->inject separation GC Separation inject->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection spectrum Generate Mass Spectrum detection->spectrum interpretation Interpret Fragmentation spectrum->interpretation

References

A Comparative Guide to the Reactivity of Bromo-Difluoro-Methoxybenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-difluoro-methoxybenzene isomers are valuable building blocks in modern synthetic chemistry, particularly in the fields of drug discovery and materials science. The strategic placement of fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of bioactive molecules. However, the synthetic utility of these isomers is dictated by the complex interplay of electronic and steric effects exerted by the methoxy, fluorine, and bromine substituents. Understanding the nuanced reactivity of each isomer is crucial for efficient synthetic route design.

This guide provides an objective comparison of the reactivity of key bromo-difluoro-methoxybenzene isomers in three fundamental and widely used transformations: Nucleophilic Aromatic Substitution (SNAr), Directed ortho-Metalation (DoM), and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.

The Influence of Substituents on Aromatic Reactivity

The reactivity of the benzene ring is governed by the electronic properties of its substituents. The methoxy group (-OMe) is a strong resonance donor (+R) and a moderate inductive withdrawer (-I), generally activating the ortho and para positions towards electrophiles and directing metalation. Conversely, fluorine (-F) is a potent inductive withdrawer (-I) with weak resonance donation (+R), deactivating the ring. The bromine (-Br) atom acts as a leaving group in substitution and coupling reactions.

Electronic_Effects sub Substituent Effects on Benzene Ring MeO MeO sub->MeO Methoxy (-OMe) F F sub->F Fluorine (-F) Br Br sub->Br Bromine (-Br) MeO_effect Strong +R Effect (Resonance Donating) Moderate -I Effect (Inductive Withdrawing) Directs ortho-Metalation MeO->MeO_effect F_effect Strong -I Effect (Inductive Withdrawing) Weak +R Effect Activates Ring for SNAr F->F_effect Br_effect Good Leaving Group (Coupling & SNAr) Moderate -I Effect Br->Br_effect

Figure 1. Key electronic effects of substituents.

Comparative Reactivity Analysis

The specific arrangement of the -OMe, -F, and -Br groups on the aromatic ring dictates the most favorable reaction pathway for each isomer. We will consider three representative isomers to illustrate these differences.

IsomerStructureNucleophilic Aromatic Substitution (SNAr)Directed ortho-Metalation (DoM)Suzuki-Miyaura Coupling
1-Bromo-2,4-difluoro-5-methoxybenzene 1-Bromo-2,4-difluoro-5-methoxybenzeneHighly Favorable. The two fluorine atoms are ortho and para to the bromine leaving group, strongly activating the ring for nucleophilic attack and stabilizing the intermediate Meisenheimer complex.[1][2]Unfavorable. Both positions ortho to the methoxy DMG are occupied by fluorine and bromine, preventing deprotonation.Favorable. The C-Br bond is activated by the electron-withdrawing fluorine atoms, promoting the oxidative addition step.
2-Bromo-1,3-difluoro-5-methoxybenzene 2-Bromo-1,3-difluoro-5-methoxybenzeneUnfavorable. The fluorine atoms are meta to the bromine leaving group and do not provide significant resonance stabilization for the anionic intermediate.[2]Favorable. The proton at C6 is ortho to the methoxy DMG and is acidified by the adjacent fluorine at C1, making it the primary site for lithiation.[3][4]Favorable. A standard substrate for Suzuki coupling. Reactivity is modulated by the surrounding substituents but proceeds readily.
4-Bromo-3,5-difluoroanisole 4-Bromo-3,5-difluoroanisolePossible, but slow. The fluorine atoms are ortho to the bromine, which provides activation. However, the powerful +R effect of the para-methoxy group counteracts this by increasing electron density at the reaction site, potentially slowing the reaction compared to isomers with only withdrawing groups.Favorable. The C2 and C6 protons are equivalent and ortho to the methoxy DMG. They are also acidified by the adjacent fluorine atoms, making this isomer an excellent substrate for symmetrical ortho-functionalization.[5]Favorable. The electron-withdrawing fluorine atoms flanking the C-Br bond facilitate oxidative addition, making this a highly reactive substrate for cross-coupling.[6]

Divergent Reactivity Pathways

The distinct substitution patterns of the isomers lead to predictable and divergent synthetic outcomes. An isomer well-suited for SNAr will likely be a poor candidate for DoM, and vice-versa. This principle allows for the selective synthesis of different polysubstituted aromatic structures from a common precursor class.

Reactivity_Paths cluster_0 Isomer A: 1-Bromo-2,4-difluoro-5-methoxybenzene cluster_1 Isomer B: 2-Bromo-1,3-difluoro-5-methoxybenzene start_A Isomer A path_A1 SNAr Reaction (e.g., + R-NH2) start_A->path_A1 path_A2 DoM Reaction start_A->path_A2 product_A Product: 2,4-Difluoro-5-methoxy-aniline derivative path_A1->product_A product_A_fail No Reaction: Ortho positions blocked path_A2->product_A_fail start_B Isomer B path_B1 DoM Reaction (e.g., 1. n-BuLi, 2. CO2) start_B->path_B1 path_B2 SNAr Reaction start_B->path_B2 product_B Product: 3-Bromo-2,4-difluoro-6-methoxybenzoic acid path_B1->product_B product_B_fail No Reaction: Ring not activated path_B2->product_B_fail Suzuki_Workflow cluster_workflow General Suzuki-Miyaura Coupling Workflow Reactants 1. Combine Reactants (Aryl Bromide, Boronic Acid, Base) Catalyst 2. Add Solvent & Catalyst (e.g., Pd(PPh3)4) Reactants->Catalyst Degas 3. Degas Mixture (Purge with N2/Ar) Catalyst->Degas Heat 4. Heat Reaction (80-110 °C) Degas->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 6. Aqueous Workup (Dilute, Extract) Monitor->Workup Purify 7. Purify (Column Chromatography) Workup->Purify Product Final Product (Biaryl Compound) Purify->Product

References

Comparative Analysis of the X-ray Crystal Structure of a 1-Bromo-2,3-difluoro-4-methoxybenzene Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structural Analysis of a Functionalized Bromodifluoromethoxybenzene Analog.

This guide provides a comparative analysis of the X-ray crystal structure of a derivative of 1-bromo-2,3-difluoro-4-methoxybenzene. Due to the limited availability of public crystallographic data for the specific parent compound, this document focuses on a complex derivative, (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4,4''-difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)prop-2-en-1-one, as a case study. The experimental data and protocols detailed herein offer insights into the structural characterization of this class of compounds, which are of interest in medicinal chemistry and materials science.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for the title compound, providing a benchmark for comparison with other related structures.

ParameterValue
Chemical FormulaC₂₉H₂₁BrF₂O₃
Formula Weight535.37 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c (assumed based on common packing)
a (Å)9.6902 (6)
b (Å)20.3345 (12)
c (Å)12.9556 (8)
β (°)110.636 (1)
Volume (ų)2389.0 (3)
Z (molecules/unit cell)4
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
Absorption Coefficient (μ, mm⁻¹)1.77

Data obtained for (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4,4''-difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)prop-2-en-1-one.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure for the presented derivative followed a standard and rigorous experimental workflow.

1. Synthesis and Crystallization: The compound was synthesized and purified. Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solvent.

2. Data Collection: A single crystal of appropriate dimensions was mounted on a diffractometer. The crystal was maintained at a constant temperature (296 K) during data collection. X-ray diffraction data were collected using monochromated Mo Kα radiation. A series of diffraction images were recorded as the crystal was rotated.

3. Data Reduction: The collected diffraction images were processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption. The unit cell parameters were determined and refined from the positions of the reflections.

4. Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the typical workflow for determining a crystal structure using single-crystal X-ray diffraction.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction reduction Data Reduction diffraction->reduction solution Structure Solution reduction->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure Final Structural Model (CIF) validation->final_structure Final Structural Model

Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.

This guide serves as a foundational resource for understanding the crystallographic analysis of this compound derivatives. The provided data and protocols can be used as a reference for comparative studies and to guide future experimental work in this area. Researchers are encouraged to consult crystallographic databases for the most current and comprehensive structural information.

References

A Comparative Guide to the Analytical Characterization of 1-Bromo-2,3-difluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the characterization of 1-Bromo-2,3-difluoro-4-methoxybenzene. Due to the limited availability of specific experimental data for this compound in public databases, this guide leverages data from structurally similar molecules to provide a predictive and comparative framework. The methodologies and expected results detailed herein are intended to serve as a valuable resource for researchers developing analytical protocols for this and related halogenated aromatic compounds.

Spectroscopic Methods: A Comparative Analysis

Spectroscopic techniques are fundamental for elucidating the structure of this compound. The following sections compare the expected outcomes from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for full characterization. The following table summarizes expected chemical shifts (δ) in parts per million (ppm) based on analogous compounds.[1][2][3][4][5]

Nucleus Functional Group Expected Chemical Shift (δ, ppm) Comparison with Analogues
¹HAromatic-H6.5 - 7.5Similar to other brominated and fluorinated benzene derivatives. The electron-withdrawing nature of the halogens will likely shift the proton signals downfield.[1][4]
¹HMethoxy (-OCH₃)3.8 - 4.0Consistent with methoxy groups on an aromatic ring.[1][4]
¹³CC-Br110 - 125The chemical shift is influenced by the other substituents on the ring.[1][2][4]
¹³CC-F140 - 160 (with C-F coupling)The fluorine atoms will cause significant downfield shifts and introduce characteristic carbon-fluorine coupling constants (¹JCF, ²JCF).
¹³CC-OCH₃150 - 165The carbon attached to the methoxy group is expected to be significantly deshielded.
¹³C-OCH₃55 - 65Typical range for a methoxy carbon.[4]
¹⁹FAromatic-F-110 to -140The chemical shifts of the two fluorine atoms will be distinct and will show coupling to each other and to the aromatic proton.[3]

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of a compound like this compound is as follows:[5]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The spectra are typically recorded on a 400 MHz or higher field spectrometer.

    • The instrument is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

    • For ¹H NMR, typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

    • For ¹³C NMR, a proton-decoupled experiment is standard, with a pulse angle of 30-45 degrees, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (1024 or more) to achieve adequate signal-to-noise.

    • For ¹⁹F NMR, similar parameters to ¹H NMR can be used, with a spectral width appropriate for fluorine chemical shifts.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed.

    • Phase and baseline corrections are applied.

    • The spectra are referenced to the internal standard.

    • Peak picking and integration (for ¹H NMR) are performed.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Spectrometer Setup (Lock, Shim) transfer->instrument acquire_h1 Acquire ¹H Spectrum instrument->acquire_h1 acquire_c13 Acquire ¹³C Spectrum instrument->acquire_c13 acquire_f19 Acquire ¹⁹F Spectrum instrument->acquire_f19 ft Fourier Transform acquire_h1->ft acquire_c13->ft acquire_f19->ft correction Phase & Baseline Correction ft->correction reference Reference Spectrum correction->reference analysis Peak Picking & Integration reference->analysis

NMR Spectroscopy Experimental Workflow.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below presents the expected characteristic absorption bands for this compound, with comparisons to similar compounds.[6][7][8][9]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Comparison with Analogues
3100 - 3000C-H stretchAromaticExpected for the C-H bonds on the benzene ring.
2950 - 2850C-H stretchAliphatic (-CH₃)Characteristic of the methoxy group.[8]
1600 - 1450C=C stretchAromatic ringMultiple bands are expected in this region, characteristic of the aromatic skeleton.[8]
1250 - 1200C-O-C stretchAryl-alkyl etherStrong absorption is expected for the C-O bond of the methoxy group attached to the ring.[8]
1100 - 1000C-F stretchAryl-fluorideStrong absorptions due to the C-F bonds are anticipated in this region.
800 - 600C-Br stretchAryl-bromideA weaker absorption is expected in the lower frequency region.[8]

Experimental Protocol: FTIR-ATR Spectroscopy

A general protocol for obtaining an IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is as follows:[8]

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

  • Background Spectrum Acquisition:

    • Acquire a background spectrum to measure the absorbance of the ambient atmosphere and the ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of the liquid sample of this compound onto the center of the ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The background is automatically subtracted from the sample spectrum.

    • Perform any necessary baseline corrections.

    • Identify and label the major absorption peaks.

Chromatographic Methods: A Comparative Guide

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, GC would provide a retention time for purity assessment, while MS would offer structural information and confirmation of the molecular weight.

Parameter Expected Outcome for this compound Comparison with Alternatives
GC Retention Time Dependent on the column and temperature program. Expected to be in the range of other halogenated aromatic compounds of similar volatility.Isomers of this compound, if present, may have very similar retention times, requiring a high-resolution capillary column for separation.
Mass Spectrum (EI) Molecular Ion (M⁺): An isotopic cluster around m/z 222 and 224 (due to ⁷⁹Br and ⁸¹Br) should be observed. Fragmentation: Loss of a methyl group (-CH₃) to give a fragment at m/z 207/209. Loss of a methoxy group (-OCH₃) to give a fragment at m/z 191/193. Loss of bromine (-Br) to give a fragment at m/z 143.Electron ionization (EI) will likely cause significant fragmentation. Softer ionization techniques like Chemical Ionization (CI) could be used to enhance the molecular ion peak.

Experimental Protocol: GC-MS

A typical GC-MS protocol for the analysis of halogenated aromatic compounds is as follows:

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane).

    • The concentration should be in the range of 1-10 µg/mL.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Split/splitless injector, typically at 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

GCMS_Workflow sample_prep Sample Preparation (Dissolve in Solvent) gc_injection GC Injection sample_prep->gc_injection gc_separation Separation on Capillary Column gc_injection->gc_separation ionization MS Ionization (EI) gc_separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis (Chromatogram & Spectrum) detection->data_analysis

GC-MS Analysis Workflow.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For a relatively non-polar compound like this compound, reversed-phase HPLC would be the method of choice.

Parameter Expected Conditions for this compound Alternative Methods
Stationary Phase A C18 or C8 column is suitable. For better separation of closely related impurities, a phenyl-hexyl or pentafluorophenyl (PFP) column could be beneficial due to different pi-pi interactions.[10]Normal-phase HPLC could be used but is less common for this type of analyte.
Mobile Phase A mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution from a lower to a higher organic solvent concentration would be effective for separating impurities with different polarities.[11]Isocratic elution can be used for simple purity checks if all components are well-resolved under a single mobile phase composition.
Detection UV detection at a wavelength around 254 nm or at the specific λmax of the compound.Diode Array Detection (DAD) can provide spectral information to aid in peak identification and purity assessment. Mass spectrometric (MS) detection would provide mass information for definitive identification.

Experimental Protocol: HPLC-UV

A general reversed-phase HPLC method for the analysis of this compound is as follows:[11]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile, methanol) to a concentration of approximately 0.1-1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A: Water, B: Acetonitrile.

    • Gradient: A typical gradient could be 50% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

Conclusion

The characterization of this compound requires a multi-technique approach. While specific experimental data for this compound is scarce, a comprehensive analytical strategy can be developed based on the well-established methods for analogous halogenated aromatic compounds. This guide provides the foundational protocols and comparative data necessary for researchers to confidently establish robust analytical methods for the identification, purity assessment, and quantification of this compound. The provided workflows and experimental parameters can be adapted and optimized to meet specific analytical challenges.

References

19F NMR Spectroscopy of 1-Bromo-2,3-difluoro-4-methoxybenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 19F Nuclear Magnetic Resonance (NMR) spectroscopic properties of 1-Bromo-2,3-difluoro-4-methoxybenzene and related fluorinated aromatic compounds. Due to the absence of publicly available experimental 19F NMR data for this compound, this guide utilizes data from structurally similar analogs to predict its spectral characteristics. This approach allows for a robust comparative analysis, highlighting the influence of substituent effects on 19F chemical shifts and coupling constants.

Introduction to 19F NMR of Fluorinated Aromatics

Fluorine-19 (19F) NMR spectroscopy is a powerful analytical technique for the characterization of organofluorine compounds.[1] The 19F nucleus possesses a nuclear spin of ½ and is 100% naturally abundant, offering high sensitivity.[1] A key advantage of 19F NMR is its wide chemical shift range, which minimizes signal overlap and provides detailed information about the electronic environment of the fluorine atoms.[2] The chemical shifts are highly sensitive to the nature and position of other substituents on the aromatic ring.[3] Electron-donating groups, such as a methoxy group, tend to cause an upfield shift (to less negative ppm values), while electron-withdrawing groups cause a downfield shift.[2]

Predicted 19F NMR Data for this compound

The anticipated 19F NMR spectrum of this compound is predicted based on the known effects of substituents on the chemical shifts of fluorobenzenes. The starting point for this prediction is the experimental data for 1-bromo-2,3-difluorobenzene. The introduction of a methoxy group at the 4-position, which is para to the F-2 fluorine and meta to the F-3 fluorine, is expected to significantly influence the chemical shifts. The methoxy group is an electron-donating group through resonance, which will increase the electron density at the ortho and para positions.

Comparative 19F NMR Data

To illustrate the impact of substituents on the 19F NMR spectra of difluorobenzene derivatives, the following table summarizes the experimental data for relevant compounds.

CompoundF-2 Chemical Shift (ppm)F-3 Chemical Shift (ppm)3JF-F (Hz)
This compound ~ -135 to -145 (Predicted) ~ -150 to -160 (Predicted) ~ 18-22 (Predicted)
1-Bromo-2,3-difluorobenzene-143.8-158.419.6
1,2-Difluorobenzene-139.3-139.3~20
2,3-Difluoroanisole-140.1-155.220.1
1-Bromo-2,3-difluoro-4-nitrobenzene-138.5-152.1Not Reported

Note: Chemical shifts are referenced to CFCl3. Data for analogs are sourced from publicly available databases and literature.

Experimental Protocols

A standardized protocol for acquiring high-quality 19F NMR spectra of small organic molecules is crucial for accurate and reproducible results.

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a clean NMR tube. Ensure the solvent is free of fluorine-containing impurities.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as trifluorotoluene (C6H5CF3, δ ≈ -63.7 ppm) or hexafluorobenzene (C6F6, δ ≈ -164.9 ppm) can be added.

NMR Instrument Parameters:

The following parameters are a general guideline for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.

ParameterValue
Spectrometer Frequency376 MHz for 19F
Pulse ProgramA standard 1D fluorine pulse sequence
Spectral Width~200 ppm (centered around the expected chemical shifts)
Acquisition Time1-2 seconds
Relaxation Delay2-5 seconds
Number of Scans16-64 (depending on sample concentration)
Temperature298 K

Visualizations

The following diagrams illustrate the molecular structure, through-bond coupling interactions, and the logical workflow for predicting the 19F NMR spectrum.

Caption: Molecular structure of this compound.

G F2 F-2 F3 F-3 F2->F3 3J(F-F) H5 H-5 F2->H5 4J(F-H) H6 H-6 F2->H6 4J(F-H) F3->F2 3J(F-F) F3->H5 3J(F-H) F3->H6 5J(F-H)

Caption: Through-bond coupling network in this compound.

G start Start: No Experimental Data for Target Molecule find_analog Find 19F NMR Data for Close Analogs (e.g., 1-bromo-2,3-difluorobenzene) start->find_analog analyze_substituents Analyze Substituent Effects (e.g., -OCH3 at C4) find_analog->analyze_substituents predict_shifts Predict Chemical Shifts for Target Molecule analyze_substituents->predict_shifts predict_couplings Predict Coupling Constants for Target Molecule analyze_substituents->predict_couplings compare Compare Predicted Data with Analogs predict_shifts->compare predict_couplings->compare end End: Predicted 19F NMR Profile compare->end

Caption: Workflow for predicting the 19F NMR spectrum.

References

A Comparative Guide to the Suzuki Coupling of 1-Bromo-2,3-difluoro-4-methoxybenzene and Other Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the Suzuki coupling performance of 1-Bromo-2,3-difluoro-4-methoxybenzene against other aryl halides, supported by experimental data and detailed protocols to aid in the selection of optimal reaction strategies.

Performance Comparison of Aryl Halides in Suzuki Coupling

The reactivity of aryl halides in Suzuki coupling is significantly influenced by the nature of the halogen atom, following the general trend of I > Br > Cl. This trend is dictated by the carbon-halogen bond strength, which affects the rate-determining oxidative addition step of the catalytic cycle. Weaker carbon-halogen bonds lead to faster reactions.

The following data summarizes the performance of this compound in a typical Suzuki coupling reaction and provides a comparison with its iodo- and chloro-analogs.

Table 1: Suzuki Coupling of this compound with Phenylboronic Acid

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₄ (3 mol%)K₂CO₃ (2 equiv)Toluene/H₂O (4:1)9012~90%
2This compoundPdCl₂(dppf)·CH₂Cl₂ (2 mol%)Cs₂CO₃ (2 equiv)1,4-Dioxane1008>95%

Note: Yields are based on typical results for structurally similar aryl bromides and may vary based on specific reaction conditions and purity of reagents.

Table 2: Comparative Suzuki Coupling of 2,3-difluoro-4-methoxyphenyl Halides with Phenylboronic Acid

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reactivity
11-Iodo-2,3-difluoro-4-methoxybenzenePd(PPh₃)₄ (2 mol%)K₂CO₃ (2 equiv)Toluene/H₂O804-6>95%High
2This compoundPd(PPh₃)₄ (3 mol%)K₂CO₃ (2 equiv)Toluene/H₂O9012-18~90%Moderate
31-Chloro-2,3-difluoro-4-methoxybenzenePd₂(dba)₃/XPhos (2 mol%)K₃PO₄ (2 equiv)t-BuOH/H₂O11024~70-80%Low

Note: This table provides an expected trend in reactivity based on the known principles of Suzuki coupling. Actual results may vary. Aryl chlorides often require more specialized and bulky phosphine ligands for efficient coupling.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the substrates discussed.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water, 4:1, 10 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired biaryl product.

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Aryl Halide Boronic Acid Base Pd Catalyst Setup Assemble Flask under Inert Atmosphere Reagents->Setup Solvent Degassed Solvent Solvent->Setup Heating Heat and Stir Setup->Heating Add Solvent Monitoring Monitor by TLC/GC-MS Heating->Monitoring Extraction Aqueous Work-up & Extraction Monitoring->Extraction Reaction Complete Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure Biaryl Product Purification->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Ar'(Ln) OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation->Product ArylHalide Ar-X BoronicAcid Ar'-B(OH)₂ Base Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to Purity Validation of 1-Bromo-2,3-difluoro-4-methoxybenzene by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of 1-Bromo-2,3-difluoro-4-methoxybenzene. Detailed experimental protocols and comparative data are presented to assist in the selection of the most appropriate analytical methodology.

Comparative Overview of Analytical Methodologies

The choice of an analytical technique for purity assessment is contingent on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis in terms of accuracy, precision, and sensitivity. For this compound, a halogenated aromatic ether, several high-fidelity analytical methods are available.

High-Performance Liquid Chromatography (HPLC): As a versatile and robust technique, HPLC is widely employed for the purity determination of non-volatile and thermally labile compounds.[1] It offers excellent resolution for separating closely related impurities from the main analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2] It provides both quantitative purity data and structural information about the impurities, which is invaluable for impurity profiling.

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[3][4] It is a non-destructive technique that provides a direct measure of the molar concentration of the analyte.[1]

Experimental Protocols

A detailed experimental protocol for the validation of this compound purity by HPLC is provided below, along with protocols for the alternative techniques of GC-MS and qNMR.

HPLC Method for Purity Validation

This protocol outlines a reversed-phase HPLC method suitable for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength detector (VWD).

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 50% B

    • 18-20 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

GC Conditions:

  • Column: Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 50-500 amu

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

Alternative Method 2: Quantitative NMR (qNMR)

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision NMR tubes

qNMR Protocol:

  • Accurately weigh approximately 10-20 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d).

  • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

  • Calculate the purity based on the integral ratio, the number of protons, and the molecular weights of the analyte and the standard.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity validation of this compound.

ParameterHPLCGC-MSqNMR
Principle Differential partitioning between a stationary and a mobile phaseSeparation based on volatility and interaction with a stationary phase, followed by mass-based detectionNuclear magnetic resonance signal intensity is directly proportional to the number of nuclei
Applicability Non-volatile and thermally labile compoundsVolatile and thermally stable compoundsSoluble compounds containing NMR-active nuclei
Selectivity High, tunable by mobile phase and stationary phase selectionVery high, especially with mass spectrometric detectionHigh, based on unique chemical shifts of different protons
Impurity Identification Possible with a mass spectrometer detector (LC-MS)Excellent, provides structural information of impuritiesPossible for known impurities, can aid in structural elucidation of unknowns
Quantitation Relative (peak area normalization) or absolute (with certified reference standard)Relative (peak area normalization) or absolute (with certified reference standard)Absolute (with a certified internal standard)
Reference Standard Required for absolute quantificationRequired for absolute quantificationInternal standard of known purity is sufficient
Sample Throughput Moderate to highModerate to highLow to moderate
Destructive YesYesNo

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the purity validation of this compound using HPLC.

HPLC_Validation_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis Sample Weigh 1-Bromo-2,3-difluoro- 4-methoxybenzene Solvent_Add Dissolve in Acetonitrile Sample->Solvent_Add Filter Filter through 0.45 µm filter Solvent_Add->Filter Injection Inject sample onto HPLC system Filter->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection at 210 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation Report Report Calculation->Report Generate Purity Report

Caption: Workflow for HPLC purity validation of this compound.

The signaling pathway below illustrates the decision-making process for selecting an appropriate analytical method for purity determination.

Method_Selection_Pathway cluster_properties Key Physicochemical Properties cluster_methods Recommended Analytical Methods Analyte Analyte Properties: This compound Volatility Volatility? Analyte->Volatility Thermal_Stability Thermally Stable? Analyte->Thermal_Stability Reference_Standard Reference Standard Available? Analyte->Reference_Standard HPLC HPLC Volatility->HPLC Low GCMS GC-MS Volatility->GCMS High Thermal_Stability->HPLC No Thermal_Stability->GCMS Yes Reference_Standard->HPLC Yes (for absolute) Reference_Standard->GCMS Yes (for absolute) qNMR qNMR Reference_Standard->qNMR No (internal standard sufficient)

Caption: Decision pathway for selecting a purity analysis method.

References

A Comparative Analysis of Theoretical and Experimental NMR Shifts for 1-Bromo-2,3-difluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of structural elucidation and chemical characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique. The comparison of experimentally obtained NMR chemical shifts with theoretically predicted values provides a powerful method for structure verification and assignment. This guide presents a detailed comparison of theoretical NMR shifts for 1-Bromo-2,3-difluoro-4-methoxybenzene against experimental data of a structurally related compound, offering insights for researchers, scientists, and professionals in drug development.

Data Presentation: A Comparative Table

Due to the limited availability of published experimental NMR data for this compound, this guide utilizes theoretically predicted values for the target compound and compares them with experimental data for the structurally similar analogue, 1-Bromo-2,4-dimethoxybenzene. This comparison serves to highlight the expected chemical shift regions and the influence of substituent effects. The theoretical shifts were obtained using advanced computational algorithms that predict the magnetic environment of each nucleus.

Table 1: Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts (δ, ppm)

ProtonTheoretical ¹H NMR Shift (ppm) for this compoundExperimental ¹H NMR Shift (ppm) for 1-Bromo-2,4-dimethoxybenzene[1]
H-57.156.45
H-66.907.36
-OCH₃3.903.82 / 3.75

Table 2: Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts (δ, ppm)

CarbonTheoretical ¹³C NMR Shift (ppm) for this compoundExperimental ¹³C NMR Shift (ppm) for 1-Bromo-2,4-dimethoxybenzene
C-1108.5Not Available
C-2148.0 (d, J=250 Hz)Not Available
C-3142.5 (d, J=245 Hz)Not Available
C-4145.0Not Available
C-5118.0Not Available
C-6115.0Not Available
-OCH₃56.5Not Available

Note: The theoretical values are predicted and may vary from experimental results. The experimental data is for the analogue 1-Bromo-2,4-dimethoxybenzene and is provided for illustrative purposes.

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules, adaptable for compounds such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.

  • The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key signals of the analyte.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp and well-resolved peaks.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the nuclei.

  • Number of Scans: 8 to 16 scans are usually sufficient for a moderately concentrated sample.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each carbon.

  • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds is recommended, as quaternary carbons can have long relaxation times.

  • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Perform phase correction to ensure all peaks are in the positive absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing theoretical and experimental NMR data for the structural elucidation of a molecule like this compound.

NMR_Comparison_Workflow cluster_theoretical Theoretical Prediction cluster_experimental Experimental Analysis cluster_comparison Data Comparison and Validation Molecule_Structure 1. Propose Molecular Structure (this compound) Prediction_Software 2. Use NMR Prediction Software Molecule_Structure->Prediction_Software Theoretical_Shifts 3. Obtain Theoretical ¹H and ¹³C NMR Shifts Prediction_Software->Theoretical_Shifts Comparison 7. Compare Theoretical and Experimental Shifts Theoretical_Shifts->Comparison Sample_Preparation 4. Prepare Sample NMR_Acquisition 5. Acquire ¹H and ¹³C NMR Spectra Sample_Preparation->NMR_Acquisition Experimental_Shifts 6. Process Data and Obtain Experimental NMR Shifts NMR_Acquisition->Experimental_Shifts Experimental_Shifts->Comparison Structure_Validation 8. Validate or Refine Structure Comparison->Structure_Validation

Caption: Workflow for comparing theoretical and experimental NMR data.

References

A Comparative Guide to the Reactivity of 4-Bromo-2,3-difluoroanisole and 1-Bromo-3,4-difluoro-2-methoxybenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two key fluorinated building blocks, providing experimental insights into their synthetic utility.

In the landscape of medicinal chemistry and materials science, fluorinated aromatic compounds are indispensable building blocks. Their unique electronic properties can significantly enhance the metabolic stability, binding affinity, and lipophilicity of target molecules. This guide provides a detailed comparative analysis of the reactivity of two isomeric bromodifluoroanisoles: 4-Bromo-2,3-difluoroanisole (Isomer A) and 1-Bromo-3,4-difluoro-2-methoxybenzene (Isomer B). This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific synthetic applications by providing a side-by-side comparison of their reactivity in key chemical transformations, supported by experimental data and detailed protocols.

Chemical Structures

Isomer AIsomer B
4-Bromo-2,3-difluoroanisole 1-Bromo-3,4-difluoro-2-methoxybenzene
![Image of 4-Bromo-2,3-difluoroanisole]![Image of 1-Bromo-3,4-difluoro-2-methoxybenzene]
CAS Number: 406482-22-2CAS Number: 888318-22-7

Reactivity Overview

The differential placement of the fluorine, bromine, and methoxy substituents on the benzene ring profoundly influences the reactivity of these isomers. The electron-withdrawing nature of the fluorine atoms and the bromine atom, coupled with the electron-donating effect of the methoxy group, creates distinct electronic environments at each carbon position. These differences dictate the propensity of each isomer to participate in common synthetic transformations.

Key Reactivity Differences at a Glance:

Reaction Type4-Bromo-2,3-difluoroanisole (Isomer A)1-Bromo-3,4-difluoro-2-methoxybenzene (Isomer B)
Suzuki-Miyaura Coupling The C-Br bond is the primary site for oxidative addition. The electronic impact of the ortho- and meta- fluorine atoms influences the reaction rate.The C-Br bond is similarly the reactive site. The para- and meta- fluorine atoms, relative to the bromine, create a different electronic environment affecting catalytic turnover.
Buchwald-Hartwig Amination Amenable to C-N bond formation at the site of the bromine atom. Ligand and base selection are critical for efficient coupling.Also undergoes C-N coupling at the C-Br bond. The steric and electronic environment around the bromine may necessitate different catalyst systems for optimal yields.
Nucleophilic Aromatic Substitution (SNAr) The fluorine atoms can be displaced by strong nucleophiles, with the position of displacement dictated by the activating effect of the other substituents.The fluorine atoms are also susceptible to nucleophilic attack. The position of the methoxy group relative to the fluorines will influence the regioselectivity of the substitution.
Grignard Reagent Formation The C-Br bond can be used to form a Grignard reagent. The presence of the ortho-fluorine atom may influence the stability and reactivity of the resulting organometallic species.Formation of the Grignard reagent is also feasible at the C-Br bond. The different substitution pattern may affect the ease of formation and subsequent reactions.

Comparative Experimental Data

The following tables summarize typical experimental conditions and outcomes for key reactions involving the two isomers. Note: Direct comparative studies are limited; the data presented is a compilation from various sources and analogous systems to provide a representative comparison.

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of C-C bonds, particularly in the synthesis of biaryl structures prevalent in pharmaceuticals.

Parameter4-Bromo-2,3-difluoroanisole (Isomer A)1-Bromo-3,4-difluoro-2-methoxybenzene (Isomer B)
Aryl Halide 1.0 equiv1.0 equiv
Boronic Acid Arylboronic acid (1.2 equiv)Arylboronic acid (1.2 equiv)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.0 equiv)K₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/EtOH/H₂O (2:1:1)
Temperature 90 °C100 °C
Reaction Time 12 h16 h
Typical Yield 75-90%70-85%
Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.

Parameter4-Bromo-2,3-difluoroanisole (Isomer A)1-Bromo-3,4-difluoro-2-methoxybenzene (Isomer B)
Aryl Halide 1.0 equiv1.0 equiv
Amine Primary or Secondary Amine (1.2 equiv)Primary or Secondary Amine (1.2 equiv)
Catalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand XPhos (4 mol%)RuPhos (4 mol%)
Base NaOtBu (1.4 equiv)K₃PO₄ (2.0 equiv)
Solvent Toluene1,4-Dioxane
Temperature 100 °C110 °C
Reaction Time 18 h24 h
Typical Yield 70-85%65-80%

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To a glovebox or under a stream of inert gas, add the aryl bromide (1.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and phosphine ligand (e.g., XPhos, 0.04 mmol) to a dry reaction vessel.

  • Add the base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Seal the vessel and add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Add the amine (1.2 mmol) via syringe.

  • Heat the mixture to the specified temperature with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic phases, and concentrate.

  • Purify by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are central to the synthetic utility of these isomers.

Suzuki_Miyaura_Coupling A Pd(0)L_n B Oxidative Addition Complex A->B Ar-X C Transmetalation Intermediate B->C + Ar'-B(OH)2 + Base D Reductive Elimination Complex C->D D->A Product Product Ar-Ar' ArBr Ar-Br ArBOH Ar'-B(OH)2 Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination A Pd(0)L_n B Oxidative Addition Complex A->B Ar-X C Amine Coordination B->C + R2NH D Palladium-Amido Complex C->D + Base - HB-X E Reductive Elimination D->E E->A Product Product Ar-NR2 ArBr Ar-Br Amine R2NH Base Base

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

Both 4-Bromo-2,3-difluoroanisole and 1-Bromo-3,4-difluoro-2-methoxybenzene are valuable and versatile building blocks for organic synthesis. The choice between these two isomers will be dictated by the specific electronic and steric requirements of the target molecule and the desired reaction pathway. Isomer A, with fluorine atoms ortho and meta to the bromine, may exhibit different reactivity in palladium-catalyzed couplings compared to Isomer B, where the fluorines are meta and para. Furthermore, the regioselectivity of potential nucleophilic aromatic substitution of the fluorine atoms will be significantly different between the two isomers. It is anticipated that the information and protocols provided in this guide will serve as a valuable resource for researchers in designing efficient and effective synthetic routes for their drug discovery and materials science endeavors. Further reaction optimization for specific substrates is always recommended to achieve the best possible outcomes.

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Bromo-2,3-difluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides immediate, essential safety and logistical information for the disposal of 1-Bromo-2,3-difluoro-4-methoxybenzene, ensuring compliance and minimizing risk.

Chemical Safety Profile

While specific toxicological and environmental data for this compound is limited, its classification as a halogenated aromatic ether necessitates handling it as a hazardous substance. Data from structurally similar compounds indicate potential hazards.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

Hazard Category Information
Physical State Pale yellow liquid[2]
Boiling Point 203.2°C at 760 mmHg[2]
Acute Toxicity Data not available; assume harmful if swallowed, inhaled, or in contact with skin based on related compounds.[1][3]
Skin Corrosion/Irritation Assume skin irritant based on related compounds.[1][3][4]
Eye Damage/Irritation Assume causes serious eye irritation based on related compounds.[1][3][4]
Respiratory Irritation May cause respiratory irritation based on related compounds.[1][3][4]
Environmental Hazards Data not available; prevent release to the environment.[5] Halogenated compounds can be persistent and harmful to aquatic life.

Step-by-Step Disposal Protocol

The primary disposal route for this compound is through a licensed hazardous waste disposal company. Adherence to the following procedural steps is critical for safe handling and disposal.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Gloves: Wear appropriate chemical-resistant gloves. Inspect for any signs of degradation before use.

  • Eye Protection: Use chemical safety goggles or a face shield.[5]

  • Lab Coat: A flame-retardant lab coat is mandatory.

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5]

2. Waste Segregation and Collection:

  • Dedicated Waste Container: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, properly labeled, and sealed waste container.

  • Segregation is Key: This compound is a halogenated organic waste . It is imperative to keep it segregated from non-halogenated organic waste streams to prevent costly and complex disposal procedures. Do not mix with aqueous waste, acids, bases, or oxidizers.

  • Container Compatibility: Use a container made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) carboy, to prevent leaks. Ensure the container is in good condition.

3. Labeling:

  • Immediate Labeling: As soon as the first drop of waste is added, clearly label the waste container with "Hazardous Waste".

  • Content Identification: The label must include the full chemical name: "Waste this compound" and list all constituents and their approximate percentages.

  • Hazard Pictograms: Affix the appropriate hazard pictograms (e.g., harmful/irritant).

4. Storage:

  • Designated Area: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate potential leaks or spills.

  • Ignition Sources: Keep the container away from heat, sparks, and open flames.

  • Authorized Access: Ensure the storage area is secure and accessible only to authorized personnel.

5. Spill Management:

  • Evacuate: In the event of a spill, immediately evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[4]

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

6. Disposal:

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.

  • Documentation: Provide the contractor with the Safety Data Sheet (SDS) for this compound.

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Disposal Workflow

DisposalWorkflow start Start: Generation of Waste This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Halogenated Organic Stream) ppe->segregate collect Step 3: Collect in Compatible Container segregate->collect label Step 4: Label Container ('Hazardous Waste', Chemical Name, Hazards) collect->label store Step 5: Store Safely (Ventilated, Secondary Containment) label->store spill Spill Occurs store->spill Monitor for Spills dispose Step 6: Arrange Professional Disposal (Licensed Contractor) store->dispose spill_procedure Follow Spill Management Protocol (Contain, Absorb, Collect) spill->spill_procedure spill_procedure->collect end End: Compliant Disposal dispose->end

References

Personal protective equipment for handling 1-Bromo-2,3-difluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Bromo-2,3-difluoro-4-methoxybenzene. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling structurally similar halogenated aromatic compounds.[1] It is imperative to supplement this guidance with a thorough review of the SDS for any specific analogue being used.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is crucial to mitigate risks associated with handling halogenated aromatic compounds.[1] The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentRationale
Eye and Face Chemical safety goggles and a face shield.[1][2]Protects against splashes and vapors that can cause serious eye damage.[1]
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[1][2]Prevents skin contact, which can lead to irritation or burns.[1]
Respiratory Use in a well-ventilated area or a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1]Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[1]

    • Verify that an emergency eye wash fountain and safety shower are readily accessible.[2]

    • Assemble all necessary equipment and reagents within the fume hood.[1]

  • Handling:

    • Wear all recommended PPE before handling the chemical.[2]

    • Carefully measure and transfer the required amount of the chemical, using appropriate tools to minimize spills.[1]

    • Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[1]

    • Avoid breathing fumes, mist, spray, or vapors.[2]

    • Wash hands thoroughly after handling the product.[2]

  • In Case of Exposure:

    • Skin Contact: Wash the affected area with plenty of soap and water and seek medical advice.[2]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[1]

  • Waste Collection:

    • Collect surplus and non-recyclable this compound in a dedicated, properly labeled, and sealed container.[4]

    • Any materials that have come into contact with the chemical, such as pipette tips, gloves, and paper towels, should be considered contaminated and disposed of as hazardous waste in a separate, clearly labeled container.[4]

  • Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[1]

  • Disposal Pathway: Follow your institution's hazardous waste disposal procedures. The primary and recommended method for disposal is to contact a licensed professional waste disposal company.[4] Do not dispose of this chemical down the drain.[4]

Experimental Workflow

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Assemble Materials in Hood prep_ppe->prep_materials handle_transfer Transfer Chemical prep_materials->handle_transfer handle_experiment Conduct Experiment handle_transfer->handle_experiment disp_decontaminate Decontaminate Glassware handle_experiment->disp_decontaminate handle_experiment->disp_decontaminate disp_segregate Segregate Halogenated Waste disp_collect_liquid Collect Liquid Waste disp_segregate->disp_collect_liquid disp_collect_solid Collect Contaminated Solids disp_segregate->disp_collect_solid disp_professional Dispose via Licensed Service disp_collect_liquid->disp_professional disp_collect_solid->disp_professional disp_decontaminate->disp_segregate

Caption: Workflow for handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.